4-Chloroquinazolin-2-amine
Description
Properties
IUPAC Name |
4-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZODWQFAWXCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439920 | |
| Record name | 4-chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124309-74-6 | |
| Record name | 4-chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloroquinazolin-2-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-Chloroquinazolin-2-amine. The information is curated for professionals in chemical research and drug development, with a focus on delivering precise data and actionable insights.
Chemical and Physical Properties
This compound is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN₃ | [1] |
| Molecular Weight | 179.61 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 124309-74-6 | [2] |
| Melting Point | 224-228 °C | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Due to the basic amino group, it may exhibit some solubility in acidic aqueous solutions. | |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, protect from light | [3] |
Chemical Structure
The structural details of this compound are fundamental to understanding its reactivity and potential biological interactions.
| Structural Representation | Data | Source |
| SMILES String | NC1=NC(Cl)=C2C=CC=CC2=N1 | [2] |
| InChI Key | Data not available | |
| 2D Structure |
A quinazoline ring system with a chlorine atom at position 4 and an amine group at position 2. |
Experimental Protocols
Synthesis of this compound from 2,4-Dichloroquinazoline
Materials:
-
2,4-Dichloroquinazoline
-
Ammonia (in a suitable solvent, e.g., 7N ammonia in methanol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as dichloromethane or methanol.
-
Nucleophilic Substitution: Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Biological Activity
Chemical Reactivity:
The chemical reactivity of this compound is primarily dictated by the quinazoline core and its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, making it a versatile intermediate for the synthesis of more complex molecules.[4] The amino group at the 2-position can also participate in various chemical transformations.
Biological Activity and Signaling Pathways:
While specific biological data for this compound is limited in the public domain, the 4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[6][7] Derivatives of 4-aminoquinazoline are known to target a variety of protein kinases by competing with ATP for the binding site in the enzyme's active cleft.
Potential Kinase Inhibition:
Given its structural similarity to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against various kinases. The general mechanism of action for many 4-aminoquinazoline-based kinase inhibitors involves the inhibition of signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Below is a generalized representation of a signaling pathway that is often targeted by quinazoline-based kinase inhibitors, such as the EGFR signaling pathway.
Caption: Generalized signaling pathway often targeted by 4-aminoquinazoline-based kinase inhibitors.
Experimental Workflow for Kinase Inhibition Assay:
To determine the specific kinase targets of this compound, a standard experimental workflow would involve screening against a panel of kinases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Spectroscopic Analysis of 4-Chloroquinazolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloroquinazolin-2-amine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide combines established spectroscopic principles with data from closely related analogs to offer a robust interpretative framework.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at position 4 and an amine group at position 2 dictates its characteristic spectral features. Spectroscopic analysis is crucial for confirming the identity and purity of this compound in synthetic chemistry and drug discovery workflows.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound based on the analysis of related compounds and general principles of spectroscopy.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~ 6.0 - 7.0 | Broad Singlet | - |
| H-5 | ~ 7.8 - 8.0 | Doublet | ~ 8.0 |
| H-6 | ~ 7.2 - 7.4 | Triplet | ~ 7.5 |
| H-7 | ~ 7.6 - 7.8 | Triplet | ~ 7.5 |
| H-8 | ~ 7.5 - 7.7 | Doublet | ~ 8.0 |
¹³C NMR (Carbon NMR):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 160 - 162 |
| C-4 | ~ 155 - 157 |
| C-4a | ~ 120 - 122 |
| C-5 | ~ 128 - 130 |
| C-6 | ~ 125 - 127 |
| C-7 | ~ 134 - 136 |
| C-8 | ~ 126 - 128 |
| C-8a | ~ 150 - 152 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Predicted [M]+ | m/z 179 |
| Predicted [M+2]+ | m/z 181 (due to ³⁷Cl isotope) |
| Major Fragmentation Peaks | Expected fragments arise from the loss of Cl, HCN, and cleavage of the quinazoline ring. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3250 (two bands for primary amine) | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |
| C=N Stretch | 1620 - 1580 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra involves the following steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay to ensure accurate data collection.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of quinazoline derivatives.
-
Sample Preparation:
-
For EI-MS, a small amount of the solid sample is introduced directly into the ion source.
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute a small aliquot of this solution with the same solvent to a final concentration of about 1-10 µg/mL.
-
-
Instrument Parameters:
-
Set the ionization mode (EI or ESI positive/negative).
-
Optimize source parameters such as ionization energy/voltage, temperature, and gas flow rates.
-
Acquire data in a full scan mode over an appropriate m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the isotopic pattern, particularly for the presence of chlorine.
-
Interpret the fragmentation pattern to confirm the molecular structure.
-
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press it into a transparent disk.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or KBr pellet.
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
-
Spectral Interpretation:
Visualizations
Synthesis Workflow
The synthesis of this compound can be logically represented as a workflow. A common synthetic route involves the reaction of 2,4-dichloroquinazoline with an amine source.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
The process of analyzing the spectroscopic data can also be visualized as a logical flow.
Caption: Workflow for spectroscopic data analysis.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. By combining predicted data with established experimental protocols and logical workflows, researchers and scientists in the field of drug development can effectively characterize this important chemical entity. The provided information serves as a valuable resource for synthesis confirmation, purity assessment, and further structural elucidation studies.
References
Solubility Profile of 4-Chloroquinazolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloroquinazolin-2-amine, a crucial parameter for its handling, formulation, and biological screening in drug discovery and development. Due to the limited availability of direct quantitative solubility data for this compound, this report leverages data from a closely related analogue, 2-Chloro-4-amino-6,7-dimethoxyquinazoline, to provide reasonable estimations. This guide also outlines standard experimental protocols for solubility determination, a general synthesis workflow, and the context of its potential role in relevant signaling pathways.
Estimated Solubility of this compound
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |
| Methanol | 293.15 | 1.23 |
| 298.15 | 1.45 | |
| 303.15 | 1.71 | |
| 308.15 | 2.01 | |
| 313.15 | 2.36 | |
| Ethanol | 293.15 | 0.98 |
| 298.15 | 1.16 | |
| 303.15 | 1.38 | |
| 308.15 | 1.64 | |
| 313.15 | 1.94 | |
| Isopropanol | 293.15 | 0.75 |
| 298.15 | 0.89 | |
| 303.15 | 1.06 | |
| 308.15 | 1.27 | |
| 313.15 | 1.51 | |
| Acetone | 293.15 | 2.54 |
| 298.15 | 2.98 | |
| 303.15 | 3.49 | |
| 308.15 | 4.08 | |
| 313.15 | 4.77 | |
| Acetonitrile | 293.15 | 1.89 |
| 298.15 | 2.22 | |
| 303.15 | 2.60 | |
| 308.15 | 3.04 | |
| 313.15 | 3.55 | |
| N,N-Dimethylformamide (DMF) | 293.15 | 25.4 |
| 298.15 | 29.8 | |
| 303.15 | 34.9 | |
| 308.15 | 40.8 | |
| 313.15 | 47.7 | |
| Dimethyl sulfoxide (DMSO) | 293.15 | 35.2 |
| 298.15 | 41.3 | |
| 303.15 | 48.3 | |
| 308.15 | 56.5 | |
| 313.15 | 66.1 | |
| Water | - | Expected to be poorly soluble |
Note: The data presented is for 2-Chloro-4-amino-6,7-dimethoxyquinazoline and should be considered an estimation for this compound. It is highly recommended to determine the solubility of this compound experimentally for any quantitative application.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectroscopy)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved microparticles, either centrifuge the supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
General Synthesis Workflow
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The following diagram illustrates a general synthetic route.
Role in Signaling Pathways
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, often targeting key enzymes in cellular signaling pathways, particularly those implicated in cancer. While the specific targets of this compound are not extensively documented, its core structure is a well-established scaffold for inhibitors of receptor tyrosine kinases (RTKs) and other kinases.
Many quinazoline-based drugs, such as Gefitinib and Erlotinib, are known to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers. Another important pathway often targeted by quinazoline derivatives is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and metabolism.
The diagram below illustrates a simplified representation of these interconnected signaling pathways where quinazoline derivatives, potentially including this compound, may exert their effects.
This guide provides a foundational understanding of the solubility and broader scientific context of this compound. For precise and reliable data, experimental determination of its solubility in the solvents of interest is strongly advised.
The 4-Aminoquinazoline Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 4-aminoquinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of several blockbuster drugs and a plethora of candidates in clinical trials. This technical guide provides an in-depth exploration of the biological significance of the 4-aminoquinazoline core, with a focus on its applications in oncology, infectious diseases, and cardiovascular medicine. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers in their drug discovery endeavors.
Anticancer Activity: A Cornerstone of 4-Aminoquinazoline Significance
The most profound impact of the 4-aminoquinazoline scaffold has been in the field of oncology. Derivatives of this core are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The primary mechanism of anticancer action for many 4-aminoquinazoline-based drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] Overexpression or activating mutations of EGFR are hallmarks of various cancers, including non-small cell lung cancer (NSCLC), and lead to uncontrolled cell proliferation and survival.[2] 4-Aminoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis of cancer cells.
Key downstream pathways affected by EGFR inhibition include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are crucial for cell growth and survival.
Other Kinase Targets
Beyond EGFR, the 4-aminoquinazoline scaffold has been successfully utilized to develop inhibitors of other kinases implicated in cancer, such as:
-
PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Several 4-aminoquinazoline derivatives have shown potent inhibitory activity against PI3Kα.[3]
-
Tubulin Polymerization: Some derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.[4]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro activity of representative 4-aminoquinazoline derivatives against various cancer cell lines and kinases.
Table 1: EGFR and HER2 Kinase Inhibitory Activity
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Reference |
| Compound 1i | 0.05 | - | [5] |
| Compound 1j | 0.1 | - | [5] |
| Afatinib | 0.6 | 3.5 | [6] |
| Compound 8 | 0.8 | - | [6] |
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| abc1 | A549 | 7.1 | [7] |
| abc1 | A431 | 2.2 | [7] |
| Erlotinib | A549 | ~7.5 | [7] |
| Erlotinib | A431 | ~3.0 | [7] |
| Compound 39 | H1975 | 1.96 | [4] |
| Gefitinib | H1975 | 8.15 | [4] |
| Compound 32 | A549 | 0.02 | [4] |
| Etoposide | A549 | 1.38 | [4] |
| Compound 6b | HCT-116 | - | [3] |
Table 3: PI3Kα Inhibitory Activity
| Compound | PI3Kα IC₅₀ (nM) | Reference |
| Compound 6b | 13.6 | [3] |
Table 4: Tubulin Polymerization Inhibitory Activity
| Compound | IC₅₀ (µM) | Reference |
| 4a4 | 0.0004 - 0.0027 | [8] |
| Colchicine | 0.0063 - 0.0314 | [4] |
Antimicrobial Activity
The 4-aminoquinazoline scaffold has also demonstrated significant potential in the development of novel antimicrobial agents, offering a promising avenue to combat the growing threat of antibiotic resistance.
Mechanism of Action
The antibacterial mechanism of some quinazoline derivatives is believed to involve the inhibition of DNA gyrase (Topoisomerase II), an essential enzyme for bacterial DNA replication and supercoiling. This mode of action is similar to that of the fluoroquinolone class of antibiotics.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several 4-aminoquinazoline derivatives against various bacterial strains.
Table 5: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| 3e | 3.9 | - | - | - | [9] |
| 3f | 7.8 | - | - | - | [9] |
| 3g | - | - | 62.5 | 62.5 | [9] |
| 4a | 4 | 4 | - | 2 | |
| 4c | - | 8 | 4 | - | |
| Amoxicillin | - | 8 | 8 | - | |
| Clotrimazole | - | - | - | 8 |
Cardiovascular Effects
Certain 4-aminoquinazoline derivatives, such as prazosin and its analogs, are utilized as α1-adrenoceptor antagonists for the treatment of hypertension. However, studies have indicated that some of these compounds may have varied effects on the heart, particularly in the context of ischemia-reperfusion injury. For instance, prazosin and doxazosin were found to increase infarct size, while bunazosin demonstrated a protective effect by decreasing it. These findings highlight the need for careful structural modification and pharmacological evaluation when developing 4-aminoquinazoline-based cardiovascular drugs.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 4-aminoquinazoline derivatives.
Synthesis of 4-Anilinoquinazoline Derivatives (Microwave-Assisted)
This protocol describes a general and efficient method for the synthesis of N-aryl substituted 4-aminoquinazoline compounds.
Workflow for Synthesis
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).
-
Add 2-propanol (5 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 60W) for a specified time (e.g., 20 minutes). The reaction temperature will typically reach the reflux temperature of the solvent.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
If necessary, further purify the product by column chromatography on silica gel.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the inhibitory activity of a compound against EGFR kinase by measuring ADP production.
Workflow for Kinase Assay
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 4-aminoquinazoline test compound in 100% DMSO. Create a serial dilution of the compound.
-
Prepare a kinase reaction master mix containing a suitable peptide substrate and ATP in a kinase assay buffer.
-
Dilute recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add the kinase reaction master mix (e.g., 10 µL) to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme (e.g., 10 µL) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add an ADP detection reagent (e.g., 50 µL) to each well. This reagent typically converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from all other readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-aminoquinazoline test compound in culture medium.
-
Add the compound dilutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Perform serial two-fold dilutions of the 4-aminoquinazoline test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., ~1.5 x 10⁸ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually assess the wells for turbidity (an indicator of bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The 4-aminoquinazoline scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in the development of effective therapeutics, particularly in oncology. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties to target a diverse array of biological molecules with high potency and selectivity. The continued exploration of this privileged scaffold, guided by a deep understanding of its biological interactions and supported by robust experimental methodologies, holds immense promise for the discovery of next-generation therapies for a wide range of human diseases.
References
- 1. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 8. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 9. Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Quinazoline Derivatives in Medicinal Chemistry: Synthesis, Therapeutic Applications, and Structure-Activity Relationships
Introduction
The quinazoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1] First synthesized in the late 19th century, this privileged structure has demonstrated a remarkable breadth of biological activities, leading to its incorporation into numerous therapeutic agents.[2][3] The versatility of the quinazoline core allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological properties to target a wide array of biological pathways with high specificity and potency.[4]
Quinazoline derivatives are reported to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and antihypertensive properties.[4][5] The clinical success of several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib for cancer therapy, underscores the therapeutic potential of this scaffold.[3][6] These agents primarily function as kinase inhibitors, a testament to the scaffold's suitability for interacting with ATP-binding sites in enzymes.[7] This technical guide provides an in-depth review of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of quinazoline derivatives, with a focus on their application as anticancer agents. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of Quinazoline Derivatives
The synthesis of the quinazoline core can be achieved through various methods, ranging from classical cyclocondensation reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Strategies:
-
Niementowski Reaction: A classical method involving the condensation of anthranilic acid with an amide.[2]
-
Microwave-Assisted Synthesis: This technique often accelerates reaction times, improves yields, and is considered a green chemistry approach.[5][8] It has been successfully used for the solvent-free synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium acetate.[5]
-
Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have been developed for the efficient construction of the quinazoline ring system.[8][9]
-
Multi-Component Reactions (MCRs): These reactions offer an efficient way to create complex quinazoline derivatives in a single step from multiple starting materials, improving atom economy.[5]
-
Ultrasound-Promoted Reactions: Sonication can be used to promote reactions, often leading to higher yields and shorter reaction times, as demonstrated in Niementowski-like reactions.[8]
Below is a generalized workflow for the synthesis of 4-anilinoquinazoline derivatives, a common scaffold for kinase inhibitors.
Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.
Therapeutic Applications and Mechanisms of Action
The diverse biological activities of quinazolines have led to their investigation for numerous diseases. The most significant progress has been in oncology.
Anticancer Activity
Quinazoline derivatives exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell proliferation and survival.[7]
1. Tyrosine Kinase Inhibition (TKI) Many quinazoline-based anticancer drugs are potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][10] These drugs, including gefitinib and erlotinib, act as ATP-competitive inhibitors.[6] They bind to the ATP pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways that promote cell growth, proliferation, and angiogenesis.[7] Mutations in EGFR can lead to resistance to first-generation inhibitors, prompting the development of next-generation quinazolines that can inhibit both wild-type and mutated forms of the enzyme.[6]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
2. Tubulin Polymerization Inhibition Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[11] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By binding to tubulin, these compounds disrupt the assembly of functional microtubules, leading to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[11][12]
3. Poly(ADP-ribose) Polymerase (PARP) Inhibition PARP-1 is a key enzyme in the DNA repair process.[13] Inhibiting PARP-1 in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality. Some quinazoline-2,4(1H,3H)-dione derivatives have shown promising PARP-1 inhibitory activity in the nanomolar range.[13]
Antimicrobial Activity
Quinazoline derivatives have been explored for their antibacterial and antifungal properties.[2][14] They are reported to act against a range of pathogens, including gram-positive and gram-negative bacteria, by interfering with essential cellular processes like cell wall or DNA synthesis.[14] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, can enhance antimicrobial activity.[15]
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Extensive SAR studies have been conducted, particularly for anticancer agents targeting kinases.
Key SAR Insights for Kinase Inhibitors:
-
Position 4: A 4-anilino substitution is crucial for high-affinity binding to the ATP pocket of EGFR and other kinases.[7] Electron-withdrawing groups (e.g., chloro, bromo) on the aniline ring often enhance activity.[7]
-
Positions 6 and 7: Substitution with small, electron-donating groups like methoxy groups at these positions generally improves potency. These groups can enhance solubility and form key interactions within the kinase domain.[13]
-
Position 2: While often unsubstituted (hydrogen), modifications at this position can influence selectivity and potency.[13]
-
Position 3: The nitrogen at position 3 is a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain, which is a critical interaction for inhibition.[12]
Caption: Key pharmacophoric features for quinazoline-based kinase inhibitors.
Quantitative Data on Biological Activity
The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values. The tables below summarize representative data for quinazoline derivatives against various cancer targets and cell lines.
Table 1: Inhibitory Activity of Quinazoline Derivatives against Kinases
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| 4-Anilinoquinazoline | EGFR-TK | 0.47 nM | [7] |
| Quinazolin-4-one | VEGFR-2 | 4.6 µM | [10][16] |
| Quinazolin-4-one | Cdk4 | 0.47 µM | [11] |
| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 nM | [7] |
| Quinazoline-2,4(1H,3H)-dione | PARP-1 | Nanomolar range | [13] |
Table 2: Antiproliferative Activity of Quinazoline Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Representative GI₅₀/IC₅₀ | Reference |
| Quinazolinone Sulfamate | DU-145 | Prostate | 50 nM (GI₅₀) | [12] |
| 5,6,7-trimethoxy-4-aminoquinazoline | Various | Lung, Colon, Breast, etc. | Micromolar range (IC₅₀) | [13] |
| Quinoline-Chalcone Derivative | MGC-803 | Gastric | 1.38 µM (IC₅₀) | [15] |
| Thiazole-Quinazoline Derivative | MCF-7 | Breast | 2.86 µM (IC₅₀) | [17] |
| Quinazolin-4-one Derivative | CCRF-CEM | Leukemia | 1.569 µM (IC₅₀) | [17] |
Experimental Protocols
Detailed and reproducible experimental methods are critical for drug discovery. Below are representative protocols for key assays used to evaluate quinazoline derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase.
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test quinazoline derivative in DMSO and then in kinase assay buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the diluted compound. c. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Materials: Cancer cell line (e.g., A549 lung cancer cells), cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or SDS solution).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the quinazoline derivative (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 72 hours). c. After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells. d. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the GI₅₀ or IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The quinazoline scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. Its proven success, particularly in the development of targeted anticancer therapies, continues to inspire further research.[17][18] Future efforts will likely focus on several key areas:
-
Overcoming Drug Resistance: Designing novel quinazoline derivatives that can effectively inhibit mutated forms of kinases or target alternative pathways to combat acquired resistance.[6]
-
Improving Selectivity: Developing compounds with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and reduce toxicity.
-
Hybrid Molecules: Creating hybrid molecules that combine the quinazoline core with other pharmacophores to achieve dual-targeting or synergistic effects.[19][20]
-
Exploring New Therapeutic Areas: While oncology is a major focus, the broad spectrum of biological activities suggests that quinazoline derivatives hold promise for treating infectious diseases, inflammatory conditions, and neurological disorders.[2]
The continued exploration of the chemical space around the quinazoline nucleus, coupled with advances in computational drug design and a deeper understanding of disease biology, will undoubtedly lead to the discovery of new and more effective therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ujpronline.com [ujpronline.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
- 16. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Potential Therapeutic Targets for 4-Aminoquinazoline Analogs: A Technical Guide
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous targeted therapies, particularly in oncology. Analogs of this core structure have been extensively developed as potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the key therapeutic targets of 4-aminoquinazoline derivatives, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows for researchers and drug development professionals.
Key Therapeutic Targets
4-Aminoquinazoline analogs primarily exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The most prominent targets for 4-aminoquinazoline derivatives include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell proliferation and survival.[1][2] Overexpression or activating mutations of EGFR are common in various solid tumors, such as non-small cell lung cancer and colorectal cancer.[3][4] 4-Aminoquinazoline-based molecules, such as gefitinib and erlotinib, are well-established EGFR inhibitors that compete with ATP for binding to the kinase domain, thereby blocking its activity.[3][5]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR signaling can starve tumors of their blood supply, impeding their growth. Several 4-aminoquinazoline analogs have been developed as potent VEGFR inhibitors, with some, like vandetanib, exhibiting dual EGFR and VEGFR inhibitory activity.[6][8] This dual inhibition can offer a synergistic anti-cancer effect by simultaneously targeting tumor cell proliferation and angiogenesis.[8][9]
Aurora Kinases
Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[10] Their overexpression is frequently observed in various cancers and is associated with genomic instability. Inhibition of Aurora kinases by 4-aminoquinazoline derivatives can lead to mitotic arrest and apoptosis in cancer cells.[10]
Phosphoinositide 3-kinase (PI3K)/Akt Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][11] The p110α subunit of PI3K is frequently mutated and activated in human cancers.[3] Some 4-aminoquinazoline derivatives have been specifically designed to target PI3Kα, leading to the inhibition of Akt phosphorylation and the induction of apoptosis in cancer cells.[11]
Quantitative Data on 4-Aminoquinazoline Analogs
The following tables summarize the inhibitory activities of representative 4-aminoquinazoline analogs against their kinase targets and their anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of 4-Aminoquinazoline Analogs
| Compound/Analog | Target Kinase | IC50 (nM) | Reference |
| Compound 19h | EGFR | 0.47 | |
| Gefitinib | EGFR | 25.42 | [5] |
| Erlotinib | EGFR | 33.25 | [5] |
| Compound 15a | EGFR | 130 | [9] |
| Compound 15b | EGFR | 150 | [9] |
| Compound 15e | EGFR | 690 | [9] |
| Vandetanib | VEGFR-2 | 74 | [12] |
| Compound 15a | VEGFR-2 | 560 | [9] |
| Compound 15e | VEGFR-2 | 870 | [9] |
| Compound 15b | VEGFR-2 | 1810 | [9] |
| Compound 11d | VEGFR-2 | 5490 | |
| Cabozantinib | VEGFR-2 | 4.5 | [7] |
| Compound SQ2 | VEGFR-2 | 14 | [7] |
| Compound 6b | PI3Kα | 13.6 | [11] |
Table 2: Anti-proliferative Activity of 4-Aminoquinazoline Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 19h | A549 | Lung Cancer | <1 | |
| Compound 19h | HT-29 | Colon Cancer | <1 | |
| Compound 15b | HT-29 | Colon Cancer | 5.27 | [9] |
| Compound 15b | MCF-7 | Breast Cancer | 4.41 | [9] |
| Compound 15b | H460 | Lung Cancer | 11.95 | [9] |
| Compound SQ2 | HT-29 | Colon Cancer | 3.38 | [7] |
| Compound SQ2 | COLO-205 | Colon Cancer | 10.55 | [7] |
| Cabozantinib | HT-29 | Colon Cancer | 9.10 | [7] |
| Cabozantinib | COLO-205 | Colon Cancer | 10.66 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and the experimental procedures for evaluating inhibitors is crucial for understanding their mechanism of action and for designing further studies.
Caption: EGFR signaling pathway and its inhibition.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: PI3K/Akt signaling pathway inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of 4-aminoquinazoline analogs. The following are protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The signal intensity is proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, Aurora A/B, PI3Kα)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
To each well of the assay plate, add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 5 µL of a master mix containing the kinase substrate and ATP at a concentration near the Km for the specific kinase.
-
To initiate the reaction, add 2.5 µL of the diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of kinase assay buffer without the enzyme to the "Blank" wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT-based)
Objective: To assess the effect of a compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blot Analysis for Akt Phosphorylation
Objective: To determine the effect of a compound on the phosphorylation status of Akt, a key downstream effector in the PI3K signaling pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the total and phosphorylated forms of Akt.
Materials:
-
Cancer cell line
-
Test compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples and prepare them by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add ECL detection reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated Akt as a ratio to total Akt.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are fixed, and their DNA is stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.
Materials:
-
Cancer cell line
-
Test compound
-
PBS
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat them with the test compound for a specified duration.
-
Harvest both adherent and floating cells, and wash them with PBS.
-
-
Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 15-30 minutes at room temperature.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest them, and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Data Acquisition: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Use flow cytometry software to create a dot plot of FITC versus PI fluorescence and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. nanocellect.com [nanocellect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
Whitepaper: The 4-Aminoquinazoline Core: A Privileged Structure in Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-aminoquinazoline scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents.[1][2][3] This scaffold's unique ability to bind with high affinity to the ATP-binding pocket of various protein kinases has established it as a cornerstone in the development of targeted cancer therapies.[4] Drugs such as gefitinib, erlotinib, and lapatinib, all built upon this core, have revolutionized the treatment of specific cancers by inhibiting key signaling pathways that drive tumor growth and proliferation.[5] This technical guide provides an in-depth exploration of the 4-aminoquinazoline core, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the critical biological pathways and workflows involved in its study.
The Privileged Scaffold Concept
A privileged structure is a molecular framework that is capable of providing useful ligands for more than one type of biological target.[2] These scaffolds possess the appropriate steric and electronic features to interact with diverse protein families, allowing for the generation of potent and selective modulators through targeted chemical modifications. The 4-aminoquinazoline moiety is a prime example, demonstrating remarkable versatility as a kinase inhibitor.[2][5]
Mechanism of Action: Inhibition of Kinase Signaling
The primary mechanism by which 4-aminoquinazoline derivatives exert their therapeutic effect is through the competitive inhibition of protein kinases.[4] Protein kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.
Targeting the EGFR Family
Many 4-aminoquinazoline-based drugs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR/HER1) and other members of the ErbB family, such as HER2/ErbB2.[6][7][8] These small molecules act as ATP analogues, reversibly binding to the ATP-binding pocket within the intracellular catalytic domain of the receptor tyrosine kinase.[6][9] This binding action prevents the autophosphorylation of the kinase, thereby blocking the activation of downstream signaling cascades essential for cell growth, proliferation, and survival.[6][9][10] The two major pathways inhibited are:
-
RAS-RAF-MAPK Pathway: This pathway is central to regulating cell proliferation, invasion, and metastasis.[6]
-
PI3K/AKT Pathway: This pathway is a major driver of cell survival and anti-apoptotic signals.[6][10]
By shutting down these signaling pathways, 4-aminoquinazoline inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Anilinoquinazoline derivatives represent a privileged scaffold in medicinal chemistry, renowned for their potent biological activities, particularly as kinase inhibitors.[1][2] This class of compounds forms the core structure of several FDA-approved targeted cancer therapeutics, including Gefitinib (Iressa®) and Erlotinib (Tarceva®), which are inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3][4] The overexpression or mutation of EGFR is a critical factor in the progression of various cancers, such as non-small-cell lung cancer (NSCLC), making it a key target for drug development.[2][3]
The most common and direct method for synthesizing these valuable compounds is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline.[1][4] This application note provides detailed protocols for this synthesis, comparative data for different reaction conditions, and a summary of the underlying biological pathway.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Many 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR signaling pathway.[2][4] In normal cellular processes, the binding of a ligand like Epidermal Growth Factor (EGF) causes the EGFR to dimerize and autophosphorylate its tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and growth.[2] 4-Anilinoquinazoline compounds bind to the ATP-binding pocket within the EGFR kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade.[2][4]
Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.
Synthetic Workflow and Protocols
The synthesis of 4-anilinoquinazolines is typically achieved through a direct SNAr reaction. The process involves the reaction of a 4-chloroquinazoline intermediate with an appropriately substituted aniline, often heated in a suitable solvent.[5] This method is versatile and can be performed using conventional heating or accelerated significantly with microwave irradiation, which often leads to higher yields and shorter reaction times.[1][2]
Caption: General workflow for the synthesis of 4-anilinoquinazolines.
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a general method for the synthesis of 4-anilinoquinazolines adapted from procedures used for preparing compounds like Erlotinib.[5][6][7]
Materials:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 equivalent)
-
3-Ethynylaniline (1.1-1.5 equivalents)
-
Isopropanol (IPA)
-
Pyridine or another suitable base (1.1-1.5 equivalents)
Procedure:
-
In a round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq.) and 3-ethynylaniline (1.1-1.5 eq.) in isopropanol.
-
Add the base (e.g., pyridine, 1.1-1.5 eq.) to the mixture.[6][7]
-
Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-chloroquinazoline starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the filtered solid with cold isopropanol, followed by a non-polar solvent like hexane, to remove residual impurities.[6]
-
Dry the final product under vacuum to obtain the purified 4-anilinoquinazoline derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often resulting in improved yields and significantly reduced reaction times.[1][2]
Materials:
-
4-Chloroquinazoline (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Microwave reactor with sealed reaction vessels
Procedure:
-
In a microwave-safe reaction vessel, combine the 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).[2]
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-120°C) for a predetermined time (typically 10-40 minutes).[1]
-
After irradiation, cool the vessel to room temperature.
-
The product often precipitates out of solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Isolate the solid product by filtration and wash with a suitable cold solvent.
-
Dry the product under vacuum.
Data Presentation
The efficiency of the synthesis is highly dependent on the electronic properties of the aniline and the reaction conditions. The following tables summarize yields obtained under various conditions.
Table 1: Microwave-Assisted Synthesis of Various 6-Halo-2-Phenyl-4-Anilinoquinazolines[1]
| Entry | 4-Chloroquinazoline Substrate | Aniline Substrate | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-6-iodo-2-phenylquinazoline | N-methylaniline | 10 | 100 | 92 |
| 2 | 4-Chloro-6-bromo-2-phenylquinazoline | N-methylaniline | 10 | 100 | 96 |
| 3 | 4-Chloro-6-iodo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 10 | 100 | 85 |
| 4 | 4-Chloro-6-bromo-2-phenylquinazoline | 3-Methoxy-N-methylaniline | 10 | 100 | 88 |
| 5 | 4-Chloro-6-iodo-2-phenylquinazoline | 3-Bromo-N-methylaniline | 40 | 120 | 72 |
| 6 | 4-Chloro-6-bromo-2-phenylquinazoline | 3-Bromo-N-methylaniline | 40 | 120 | 73 |
| 7 | 4-Chloro-6-iodo-2-phenylquinazoline | Aniline | 20 | 100 | 80 |
| 8 | 4-Chloro-6-bromo-2-phenylquinazoline | 4-Methoxyaniline | 20 | 100 | 91 |
Data adapted from a study on microwave-mediated N-arylation in a THF/H₂O solvent system.[1]
Table 2: Comparison of Conditions for Erlotinib Synthesis
| Method | Solvent | Base | Temperature | Time | Yield | Reference(s) |
| Conventional | Isopropanol | Pyridine | Reflux | 4 h | Not specified | [7] |
| Conventional | Isopropanol | - | Reflux (80-90°C) | 4-6 h | Not specified | [6] |
| Conventional | Isopropanol | 3-Ethynylaniline HCl | Reflux | 15 h | 90% | [8] |
| Conventional | Methanol | Benzoic Acid | 25-30°C | 4 h | Not specified | [7] |
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. tandfonline.com [tandfonline.com]
Protocol for Nucleophilic Aromatic Substitution on 4-Chloroquinazoline: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) on 4-chloroquinazoline. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds, including kinase inhibitors for cancer therapy. The quinazoline scaffold is recognized as a privileged structure in drug discovery.[1] This protocol will cover the reaction with nitrogen, oxygen, and sulfur nucleophiles, providing both conventional and microwave-assisted methodologies.
Introduction to Nucleophilic Aromatic Substitution on 4-Chloroquinazoline
The nucleophilic aromatic substitution on 4-chloroquinazoline is a versatile and widely employed reaction in the synthesis of 4-substituted quinazoline derivatives. The quinazoline ring system, particularly when substituted at the 4-position, is a key pharmacophore in numerous approved drugs and clinical candidates. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloro group by a variety of nucleophiles. This reaction is fundamental to the synthesis of many targeted therapies, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib.[1]
The general mechanism for the SNAr reaction on 4-chloroquinazoline proceeds through a stepwise addition-elimination pathway. The nucleophile attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance. The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the 4-substituted product.
Experimental Protocols
Detailed methodologies for the nucleophilic aromatic substitution on 4-chloroquinazoline with various nucleophiles are provided below. These protocols include both conventional heating and microwave-assisted techniques.
Protocol 1: Synthesis of 4-Anilinoquinazolines (N-Nucleophiles) via Conventional Heating
This protocol describes the synthesis of 4-anilinoquinazoline derivatives, which are precursors to many EGFR inhibitors.
Materials:
-
4-Chloroquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add the substituted aniline (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazolines (N-Nucleophiles)
This protocol offers a rapid and efficient alternative to conventional heating for the synthesis of 4-anilinoquinazolines.[1]
Materials:
-
4-Chloroquinazoline
-
Substituted aniline
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in a 1:1 mixture of THF and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (typically 10-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4-Phenoxyquinazolines (O-Nucleophiles)
This protocol details the reaction of 4-chloroquinazoline with phenols to form 4-phenoxyquinazoline derivatives.
Materials:
-
4-Chloroquinazoline
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add the substituted phenol (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add 4-chloroquinazoline (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the crude product and purify by recrystallization or column chromatography.
Protocol 4: Synthesis of 4-(Arylthio)quinazolines (S-Nucleophiles)
This protocol describes the synthesis of 4-(arylthio)quinazoline derivatives from 4-chloroquinazoline and thiophenols.
Materials:
-
4-Chloroquinazoline
-
Substituted thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of the substituted thiophenol (1.2 eq) in acetone, add potassium carbonate (1.5 eq).[2]
-
Stir the mixture at room temperature for 30 minutes.[2]
-
Add 4-chloroquinazoline (1.0 eq) to the reaction mixture.[2]
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on 4-chloroquinazoline with various nucleophiles.
Table 1: Reaction of 4-Chloroquinazoline with N-Nucleophiles
| Nucleophile | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Conventional | Isopropanol | Reflux | 4 h | 85 | [3] |
| 3-Chloro-4-fluoroaniline | Conventional | Isopropanol | Reflux | 3 h | 64 | [1] |
| N-Methylaniline | Microwave | THF/H₂O (1:1) | 100 | 10 min | 81 | [4] |
| 4-Methoxy-N-methylaniline | Microwave | THF/H₂O (1:1) | 100 | 10 min | 90 | [4] |
| 2-Fluoroaniline | Microwave | THF/H₂O (1:1) | 100 | 40 min | 60 | [4] |
Table 2: Reaction of 4-Chloroquinazoline with O-Nucleophiles
| Nucleophile | Method | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | Conventional | DMF | K₂CO₃ | 100 | 6 h | 75 | General Protocol |
| 4-Methoxyphenol | Conventional | DMF | K₂CO₃ | 100 | 5 h | 82 | General Protocol |
| 4-Nitrophenol | Conventional | DMF | K₂CO₃ | 120 | 8 h | 68 | General Protocol |
Table 3: Reaction of 4-Chloroquinazoline with S-Nucleophiles
| Nucleophile | Method | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophenol | Conventional | Acetone | K₂CO₃ | Reflux | 3 h | 92 | [2] |
| 4-Methylthiophenol | Conventional | Acetone | K₂CO₃ | Reflux | 2.5 h | 95 | [2] |
| 4-Chlorothiophenol | Conventional | Acetone | K₂CO₃ | Reflux | 4 h | 88 | [2] |
Visualizations
Signaling Pathway
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted N-Arylation of 4-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of N-aryl-4-aminoquinazolines via microwave-assisted N-arylation of 4-chloroquinazolines. This modern synthetic approach offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and milder reaction conditions, making it an attractive method in medicinal chemistry and drug discovery for the generation of libraries of potential therapeutic agents.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties as inhibitors of receptor tyrosine kinases like EGFR.[1] The N-arylation of 4-chloroquinazolines is a key step in the synthesis of many of these bioactive molecules. Traditional methods often require long reaction times at high temperatures, leading to lower yields and potential degradation of sensitive functional groups.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by promoting rapid and efficient chemical transformations.[1][3] This application note details a general procedure for this reaction, summarizing key data and providing a step-by-step protocol.
Data Presentation
The following table summarizes representative results for the microwave-assisted N-arylation of 4-chloroquinazolines with various aniline derivatives, highlighting the efficiency of this method.
| Entry | 4-Chloroquinazoline Derivative | Aniline Derivative | Solvent | Time (min) | Yield (%) |
| 1 | 4-chloroquinazoline | N-methyl-p-methoxyaniline | THF/H₂O | 10 | 90 |
| 2 | 6-bromo-4-chloro-2-phenylquinazoline | N-methyl-p-methoxyaniline | THF/H₂O | 10 | 85 |
| 3 | 4-chloroquinazoline | N-methyl-m-methoxyaniline | THF/H₂O | 10 | 63 |
| 4 | 6-bromo-4-chloro-2-phenylquinazoline | N-methyl-m-methoxyaniline | THF/H₂O | 10 | 78 |
| 5 | 4-chloroquinazoline | Aryl heterocyclic amine | 2-Propanol | 20 | 75-88 |
| 6 | 6-bromo-4-chloro-2-phenylquinazoline | o-toluidine | THF/H₂O | 120 | 74 |
| 7 | 6-iodo-4-chloro-2-phenylquinazoline | o-toluidine | THF/H₂O | 120 | 78 |
| 8 | 6-bromo-4-chloro-2-phenylquinazoline | 2-fluoroaniline | THF/H₂O | 40 | 60 |
| 9 | 6-iodo-4-chloro-2-phenylquinazoline | 2-fluoroaniline | THF/H₂O | 40 | 56 |
| 10 | 4-chloroquinazoline | N-methylaniline | THF/H₂O | - | 81 |
Note: The data presented is a compilation from various sources and specific yields are highly dependent on the specific substrates and reaction conditions used.[1][2]
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted N-arylation of 4-chloroquinazolines.
Materials:
-
4-Chloroquinazoline or a substituted derivative
-
Appropriate aniline or aryl amine
-
Solvent (e.g., 2-Propanol or THF/H₂O mixture)
-
Microwave synthesis reactor
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, petroleum ether, ethyl acetate)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable microwave reaction vessel, combine the 4-chloroquinazoline derivative (1.0 equiv.) and the desired aniline or aryl amine (1.0-1.2 equiv.).
-
Solvent Addition: Add the chosen solvent. For example, use 2-propanol or a mixture of THF and water.[1][2] The reaction concentration should be appropriate for the scale of the reaction.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 60W) or temperature for a specified time (typically ranging from 10 to 40 minutes).[1][2] The optimal conditions may need to be determined for specific substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC analysis to confirm the consumption of the starting materials.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue can be washed with water and filtered.[2] Further purification is typically achieved by silica gel column chromatography using an appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate, to afford the pure N-aryl-4-aminoquinazoline product.[2]
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Leveraging 4-Chloroquinazolin-2-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-chloroquinazolin-2-amine scaffold as a foundational fragment in the discovery and development of potent kinase inhibitors. The quinazoline core is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed into approved anticancer drugs.[1] This document outlines synthetic methodologies, key biological assays, and relevant signaling pathways, supported by quantitative data and visual diagrams to guide researchers in this field.
Introduction
The 4-aminoquinazoline scaffold is a key pharmacophore in the design of various kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src tyrosine kinase.[1][2] Derivatives of 4-chloroquinazoline, particularly 4-anilinoquinazolines, have been extensively explored as antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) that are often overexpressed in malignant tumors.[2] The 4-chloro group at position 4 serves as a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of various functionalities to modulate potency and selectivity. This document focuses on the application of this compound and its derivatives as a starting point for generating libraries of potential drug candidates.
Data Presentation
The following tables summarize the biological activity of various quinazoline derivatives, demonstrating the potential of this scaffold in generating potent kinase inhibitors and anticancer agents.
Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8o | EGFR | ~0.09 (estimated) | [3] |
| VEGFR-2 | ~0.04 (estimated) | [3] | |
| 23d | c-Src | < 0.1 | [4] |
| 42 | c-Src | < 0.1 | [4] |
| 31 (CZh226) | PAK4 | 0.0111 | [5] |
| 17 | PAK4 | 0.045 (Ki) | [5] |
| Compound 11d | VEGFR2 | 5.49 | [6] |
| Compound 7i | EGFR | 0.01732 | [7] |
| Compound 3h | VEGFR2 | 0.00289 | [8] |
| Compound 25m | VEGFR-2 | 0.026 | [9] |
Table 2: Cytotoxicity of 4-Anilinoquinazoline Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10b | HCT-116 | 2.8 | [2] |
| T98G | 2.0 | [2] | |
| 15d | T98G | 3.1 | [2] |
| SQ2 | HT-29 | 3.38 | [10] |
| COLO-205 | 10.55 | [10] | |
| Compound 18b | K562 | 0.05 | [11] |
| Compound 23a | K562 | 0.3 | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilinoquinazoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for the N-arylation of 4-chloroquinazolines to synthesize a library of 4-anilinoquinazoline derivatives.[2]
Materials:
-
Substituted 4-chloroquinazoline
-
Substituted aniline or N-methylaniline
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinazoline derivative (1 equivalent) and the desired aniline or N-methylaniline derivative (1.2 equivalents).
-
Add a 1:1 mixture of THF and water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-120 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-anilinoquinazoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as VEGFR-2.[10]
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a solution of the inhibitor compound in DMSO at various concentrations.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the inhibitor solution.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution provided in the assay kit.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation (Cytotoxicity) Assay
This protocol describes a method to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.[2][12]
Materials:
-
Cancer cell line (e.g., HCT-116, T98G, MCF7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add the MTT or SRB solution to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals (MTT) or protein staining (SRB).
-
Solubilize the formazan crystals with a solubilization buffer (for MTT) or wash and solubilize the stained protein (for SRB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: VEGFR2 signaling pathway and point of inhibition.
Experimental Workflow
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Diaminoquinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, 2,4-diaminoquinazoline derivatives have emerged as privileged scaffolds in the development of therapeutic agents, particularly as anticancer agents.[1][2][3] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.[4][5][6] This document provides detailed experimental protocols for the synthesis of 2,4-diaminoquinazoline derivatives, summarizes key quantitative data, and illustrates relevant signaling pathways and experimental workflows.
Experimental Protocols
Several synthetic strategies have been developed for the preparation of 2,4-diaminoquinazoline derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for common and efficient synthetic routes.
Protocol 1: Sequential Nucleophilic Aromatic Substitution from 2,4-Dichloroquinazoline
This is a versatile and widely used method that allows for the introduction of different amino groups at the C2 and C4 positions. The synthesis proceeds via a sequential nucleophilic aromatic substitution of the chlorine atoms of a 2,4-dichloroquinazoline precursor.
Step 1: Synthesis of 2,4-Dichloroquinazoline The starting material, 2,4-dichloroquinazoline, can be prepared from quinazoline-2,4-dione by chlorination with phosphoryl chloride (POCl₃).[7]
-
Reagents and Materials:
-
Quinazoline-2,4-dione
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, suspend quinazoline-2,4-dione in an excess of phosphoryl chloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
The solid precipitate of 2,4-dichloroquinazoline is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Selective Substitution at the C4-Position The chlorine atom at the C4 position is more reactive than the one at the C2 position, allowing for selective substitution.
-
Reagents and Materials:
-
2,4-Dichloroquinazoline
-
Primary or secondary amine (R¹R²NH)
-
Solvent (e.g., Dichloromethane (DCM), Ethanol (EtOH), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
-
Procedure:
-
Dissolve 2,4-dichloroquinazoline in the chosen solvent in a round-bottom flask.
-
Add the primary or secondary amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).[1][7]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, 4-amino-2-chloroquinazoline, can be purified by column chromatography on silica gel.
-
Step 3: Substitution at the C2-Position The remaining chlorine atom at the C2 position is then substituted with a second amine.
-
Reagents and Materials:
-
4-Amino-2-chloroquinazoline intermediate
-
Primary or secondary amine (R³R⁴NH)
-
Solvent (e.g., Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (optional, depending on the amine)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve the 4-amino-2-chloroquinazoline intermediate in the chosen solvent in a round-bottom flask.
-
Add the second amine (1.5-3.0 equivalents).
-
Heat the reaction mixture to reflux for several hours to overnight, until the reaction is complete (monitored by TLC).[1]
-
After cooling, the product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 2,4-diaminoquinazoline derivative.
-
Protocol 2: One-Pot Synthesis from 2-Aminobenzonitrile
This method offers an efficient and atom-economical route to 2-substituted-4-aminoquinazolines.
-
Reagents and Materials:
-
2-Aminobenzonitrile
-
Orthoester (e.g., triethyl orthoformate)
-
Ammonium acetate
-
Microwave reactor or conventional heating setup
-
Solvent-free conditions or a high-boiling solvent like DMF
-
-
Procedure:
-
In a microwave-safe vial, mix 2-aminobenzonitrile, the orthoester, and ammonium acetate.[8]
-
If using a microwave reactor, irradiate the mixture at a specified temperature and time.[8][9]
-
If using conventional heating, heat the mixture in a sealed tube or a flask with a reflux condenser.
-
After the reaction is complete, the crude product can be purified by column chromatography on silica gel.
-
Protocol 3: Copper-Catalyzed Synthesis from 2-Bromobenzonitriles
This protocol describes a copper-catalyzed method for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives from substituted 2-bromobenzonitriles.[9]
-
Reagents and Materials:
-
Substituted 2-bromobenzonitrile
-
Amidine or guanidine
-
Copper(I) iodide (CuI)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Schlenk tube or a similar reaction vessel for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk tube, add the substituted 2-bromobenzonitrile, amidine or guanidine, CuI, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (DMF) and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours.[10]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 2,4-diaminoquinazoline derivatives.
Table 1: Synthesis of 2,4-Diaminoquinazoline Derivatives - Reaction Conditions and Yields
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 2,4-Dichloroquinazoline | Ethanolamine, DCM, reflux | 2-((2-Chloroquinazolin-4-yl)amino)ethan-1-ol | - | [1][7] |
| 2 | 2-((2-Chloroquinazolin-4-yl)amino)ethan-1-ol | Phenylmethanamine, TEA, EtOH, reflux | 2-((2-(Benzylamino)quinazolin-4-yl)amino)ethan-1-ol | - | [1] |
| 3 | 2-Bromo-5-methylbenzoic acid, Guanidine | K₂CO₃, CuI, DMF, 80 °C, 6 h | Quinazolinone intermediate | 87.6 | [10] |
| 4 | 2-Aminobenzonitrile | Triethyl orthoformate, NH₄OAc, microwave | 4-Aminoquinazoline | Good yields | [8] |
| 5 | 2-Bromobenzonitriles | Guanidine, CuI, K₂CO₃, DMF, 80-120 °C | 2,4-Diaminoquinazolines | Good yields | [9] |
Table 2: Biological Activity of 2,4-Diaminoquinazoline Derivatives
| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| 9d | PAK4 | - | 0.033 | [11] |
| 4c | Cytotoxicity | MCF-7 | 9.1-12.0 µg/ml | [1][7] |
| 5b | Cytotoxicity | HCT-116 | 9.1-12.0 µg/ml | [1][7] |
| Gefitinib | EGFR Tyrosine Kinase | - | - | [5] |
| Erlotinib | EGFR Tyrosine Kinase | - | - | [5] |
| DCR 137 | Chikungunya virus replication | Vero | - | [12] |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by 2,4-diaminoquinazoline derivatives.
Caption: PAK4-LIMK1 signaling pathway inhibited by 2,4-diaminoquinazoline derivatives.
Caption: Wnt/β-catenin signaling pathway and its inhibition by 2,4-diaminoquinazoline.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and evaluation of 2,4-diaminoquinazoline derivatives.
Caption: General workflow for the synthesis and evaluation of 2,4-diaminoquinazolines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. abap.co.in [abap.co.in]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: 4-Aminoquinazoline Derivatives in Anticancer Research
1. Introduction
The 4-aminoquinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities. In anticancer research, it has emerged as a "privileged scaffold" due to its ability to form key interactions with the ATP-binding pocket of various protein kinases.[1][2] This has led to the successful development and FDA approval of several 4-aminoquinazoline-based drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), lapatinib (Tykerb®), and afatinib (Gilotrif®), primarily for the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors.[3][4] These agents are highly selective inhibitors of tyrosine kinases, which are critical enzymes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5][6]
2. Mechanism of Action: Kinase Inhibition
The primary anticancer mechanism of 4-aminoquinazoline derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This action blocks the downstream signaling cascades essential for tumor growth and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway.[1][4]
2.1. EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including lung, colon, and breast cancer, leading to uncontrolled cell proliferation.[7][8] First and second-generation 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are designed to target the ATP pocket of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like MAPK and PI3K/Akt.[3][9] Newer generations of these inhibitors are being developed to overcome acquired resistance, often caused by mutations like T790M in the EGFR kinase domain.[9][10]
Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazoline derivatives.
2.2. VEGFR Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF signaling pathway.[11] VEGFR-2 is the main receptor responsible for mediating the angiogenic effects of VEGF.[12] Several 4-aminoquinazoline derivatives, such as vandetanib, have been developed as dual inhibitors targeting both EGFR and VEGFR-2.[3][13][14] By inhibiting VEGFR-2, these compounds block the proliferation and migration of endothelial cells, thereby suppressing tumor-induced angiogenesis.[11][15]
2.3. PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[16][17] A growing number of 4-aminoquinazoline derivatives are being designed to specifically target key kinases in this pathway, particularly the p110α isoform of PI3K (PI3Kα) and mTOR.[4][18] By inhibiting these targets, the compounds can induce cell cycle arrest and apoptosis in cancer cells.[16][17] For example, the novel derivative DHW-208 has shown significant inhibitory activity against PI3K and mTOR.[16]
Caption: Inhibition points of 4-aminoquinazolines in the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The anticancer activity of various 4-aminoquinazoline derivatives has been quantified through in vitro assays, with IC50 values indicating the concentration required to inhibit 50% of a biological process.
Table 1: EGFR Inhibitory Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Gefitinib | A549 (Lung) | 15.59 | [19] |
| Erlotinib | MCF-7 (Breast) | 20 | [19] |
| Compound 7i | A549 (Lung) | 2.25 | [20] |
| Compound 7i | HT-29 (Colon) | 1.72 | [20] |
| Compound 7i | MCF-7 (Breast) | 2.81 | [20] |
| Compound 4a | MKN45 (Gastric) | 2.5 | [21] |
| Compound 3b | MCF-7 (Breast) | 0.00013 |[22] |
Table 2: Dual EGFR/VEGFR-2 Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 10a | EGFR | 0.042 | A549 (Lung) | 0.45 (Hypoxia) | [13] |
| VEGFR-2 | 0.031 | ||||
| 10g | EGFR | 0.035 | A549 (Lung) | 0.38 (Hypoxia) | [13] |
| VEGFR-2 | 0.027 | ||||
| 15a | EGFR | 0.13 | HT-29 (Colon) | Not Reported | [14] |
| VEGFR-2 | 0.56 | ||||
| 15b | EGFR | 0.15 | MCF-7 (Breast) | 4.41 | [14] |
| | VEGFR-2 | 1.81 | | | |
Table 3: PI3K/Akt/mTOR Pathway Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| DHW-208 | PI3K (pan) | Not specified | T47D (Breast) | 0.81 | [16] |
| mTOR | Not specified | MDA-MB-231 | 1.25 | [16] | |
| Compound 6b | PI3Kα | 13.6 | HCT-116 (Colon) | 0.15 | [17] |
| PQQ | mTOR | 64 | HL-60 (Leukemia)| Not specified |[23] |
Experimental Protocols
The evaluation of novel 4-aminoquinazoline derivatives involves a standard cascade of in vitro assays to determine their efficacy and mechanism of action.
Caption: General workflow for the preclinical evaluation of anticancer compounds.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells.
Materials:
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compound (4-aminoquinazoline derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Gefitinib).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.[24]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Analysis
This protocol is used to determine if a compound inhibits the phosphorylation of key proteins in a signaling pathway.[16][17]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the levels of phosphorylated proteins to their total protein levels and compare treated samples to the vehicle control. Use β-actin as a loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression.[17]
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Quinazoline-Based PAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of p21-activated kinase 4 (PAK4) inhibitors centered on a quinazoline scaffold. This document includes summaries of key compounds, their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and drug discovery workflows.
Introduction to PAK4 and the Quinazoline Scaffold
P21-activated kinases (PAKs) are crucial signaling proteins that act as effectors for Rho-family GTPases.[1] The six mammalian PAK isoforms are divided into two groups, with PAK4, PAK5, and PAK6 forming group II.[1] PAK4 is a key regulator of numerous fundamental cellular processes, including cytoskeletal dynamics, cell motility, and morphological changes.[1] Its overexpression and hyperactivation are linked to the progression of various cancers, making it an attractive target for anticancer drug development.[2][3]
The quinazoline core has emerged as a privileged scaffold in the design of kinase inhibitors due to its structural properties that allow for favorable interactions within the ATP-binding pocket of kinases.[4][5] Researchers have successfully utilized a structure-based drug design (SBDD) approach to develop potent and selective PAK4 inhibitors based on the quinazoline framework.[1][6]
Key Quinazoline-Based PAK4 Inhibitors
Structure-activity relationship (SAR) studies have led to the identification of several potent quinazoline-based PAK4 inhibitors. These efforts have often started from a 2,4-diaminoquinazoline series and evolved to more complex structures to enhance potency and selectivity.[1][7]
Quantitative Data Summary
The following tables summarize the inhibitory activities of key quinazoline-based PAK4 inhibitors against PAK4 and other kinases, as well as their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Quinazoline-Based PAK4 Inhibitors
| Compound | PAK4 IC50 (nM) | PAK4 Ki (µM) | PAK1 Ki (µM) | Selectivity (PAK1/PAK4) |
| Compound 9d | 33 | - | - | - |
| Compound 31 (CZh226) | - | 0.013 | 4.5 | 346-fold |
| Compound 27e | 10 | - | - | - |
| Compound 27j | 9 | - | - | - |
Data sourced from multiple studies.[1][7][8]
Table 2: Anti-proliferative Activity of Quinazoline-Based PAK4 Inhibitors
| Compound | Cell Line | IC50 (µM) |
| Compound 27e | A549 | 0.61 |
Data sourced from a study on 4-(3-1H-indazolyl)amino quinazoline derivatives.[8]
Signaling Pathways and Mechanism of Action
PAK4 is a central node in several signaling pathways that drive cancer progression.[2] Inhibition of PAK4 with quinazoline-based compounds has been shown to modulate these pathways, leading to anti-tumor effects.
PAK4 Signaling Pathway
PAK4 is activated by upstream signals and, in turn, phosphorylates a variety of downstream substrates.[9] This cascade of events influences cell proliferation, metastasis, and apoptosis.[10][11] For instance, the PAK4/LIMK1/cofilin pathway is crucial for cytoskeletal reorganization and cell motility.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAK4 - Wikipedia [en.wikipedia.org]
- 10. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Quinazoline Compounds
Introduction
Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of various bioactive molecules.[1] Their structural flexibility makes them a major asset in the development of anti-tumor drugs.[1] Many quinazoline-based agents have been developed, with over 20 approved by the FDA for anti-tumor use, primarily functioning by targeting kinases, tubulin, and other molecules involved in cancer cell proliferation.[1] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, interference with the cell cycle, and induction of apoptosis (programmed cell death).[2][3]
The evaluation of the cytotoxic potential of novel quinazoline compounds is a foundational step in the drug discovery process. This document provides detailed application notes and standardized protocols for widely-used in vitro cytotoxicity assays, specifically the MTT and LDH assays, tailored for the assessment of these novel compounds.
Data Presentation: Cytotoxicity of Novel Quinazoline Compounds
The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration of a drug that inhibits 50% of cell growth), of various novel quinazoline derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies to allow for easy comparison of cytotoxic potential.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Incubation Time | Reference |
|---|---|---|---|
| Quinazolinone Schiff base 1 | 6.246 | - | [3] |
| Quinazolinone Schiff base 2 | 5.910 | - | [3] |
| Quinazoline-oxymethyltriazole 8f | 21.29 | 48h | [3][4] |
| Quinazoline-oxymethyltriazole 8k | 11.32 | 72h | [3][4] |
| Quinazoline-oxymethyltriazole 8a | 12.96 | 72h | [3][4] |
| Quinazolinone Derivative 4 | 72.22 ± 0.14 | - | [5] |
| Quinazolinone Derivative 9 | 101.44 ± 0.19 | - |[5] |
Table 2: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against HepG2 (Liver Cancer) Cell Line
| Compound/Derivative | IC50 (µM) | Incubation Time | Reference |
|---|---|---|---|
| Quinazolinone Derivative 5k | - (Concentration-dependent apoptosis) | - | [1] |
| Quinazoline-oxymethyltriazole 8a | 25.01 | 72h | [4] |
| Quinazoline-oxymethyltriazole 8f | 18.55 | 72h | [4] |
| Quinazolinone Derivative 4 | 53.29 ± 0.25 | - | [5] |
| Quinazolinone Derivative 9 | 89.71 ± 0.11 | - | [5] |
| Quinazoline Derivative VII | 17.23 (µg/mL) | - |[6] |
Table 3: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Incubation Time | Reference |
|---|---|---|---|---|
| Quinazoline-oxymethyltriazole 8a | HCT116 (Colon) | 5.33 | 72h | [4] |
| Quinazolinone Derivative (107) | A549 (Lung) | Induces G2/M arrest | - | [2] |
| 4-anilinoquinazoline 12 | A431 (Skin) | 3.4 | - | [7] |
| Quinazolinone Derivative 4 | Caco-2 (Colon) | 23.31 ± 0.09 | - | [5] |
| Quinazolinone Derivative 9 | Caco-2 (Colon) | 67.53 ± 0.17 | - | [5] |
| Quinazoline Derivative VII | PC3 (Prostate) | 26.10 (µg/mL) | - |[6] |
Signaling Pathways Targeted by Quinazoline Compounds
Quinazoline derivatives often exert their anticancer effects by targeting and inhibiting key signaling pathways that are crucial for tumor growth, proliferation, and survival.
1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades that promote cell proliferation and survival.[7][8] Many quinazoline compounds are designed as EGFR inhibitors, competing with ATP at the kinase domain and blocking the receptor's autophosphorylation and subsequent signaling.[9][10]
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Structure-Based Design of Selective 4-Aminoquinazoline Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology, such as gefitinib and erlotinib.[1][2][3] These compounds typically act as ATP-competitive inhibitors, targeting the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR).[3][4][5] The structure-based drug design (SBDD) approach has been instrumental in developing potent and selective 4-aminoquinazoline inhibitors. By leveraging the structural differences in the ATP-binding pockets of various kinases, medicinal chemists can rationally design modifications to the 4-aminoquinazoline core to enhance target affinity and selectivity, thereby minimizing off-target effects.[6][7] This document provides an overview of the design principles, relevant signaling pathways, experimental protocols for synthesis and evaluation, and structure-activity relationship (SAR) data for this important class of inhibitors.
Key Signaling Pathways Targeted by 4-Aminoquinazoline Inhibitors
4-aminoquinazoline derivatives have been successfully designed to inhibit several critical signaling kinases involved in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for inhibitor design and interpreting biological data.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a primary target for many 4-anilinoquinazoline compounds.[3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. 4-aminoquinazoline inhibitors bind to the ATP pocket in the EGFR kinase domain, preventing this activation cascade.
References
- 1. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yield for amination of 4-chloroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-chloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
Question: I am getting a very low yield or no desired 4-aminoquinazoline product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in the amination of 4-chloroquinazoline, often influenced by the nature of the amine and the reaction conditions. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Poor Nucleophilicity of the Amine: The electronic properties of the amine are a primary factor.
-
Electron-poor amines: Anilines or other amines with electron-withdrawing groups (e.g., -NO₂, -CN, -F) are less nucleophilic and react sluggishly, leading to low yields and long reaction times.[1] For instance, reactions with 2-fluoro-substituted anilines or 4-cyano/4-nitro-N-methylaniline may not yield any product under certain conditions.[1]
-
Solution: Employ more forcing reaction conditions. The use of microwave irradiation has been shown to be highly effective in promoting the amination of 4-chloroquinazolines, even with a wide range of anilines bearing both electron-donating and electron-withdrawing groups.[1][2][3][4] Increasing the reaction temperature and time may also improve conversion.
-
-
Electron-rich amines: Aliphatic amines or anilines with electron-donating groups (e.g., -OH, -OCH₃) are more reactive and should give moderate to good yields under milder conditions.[1] If the yield is still low, other factors are likely at play.
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role.
-
Temperature: Ensure your reaction temperature is optimized for your specific substrates. While some reactions proceed at room temperature, others require heating to 80°C, 100°C, or even higher, particularly with less reactive amines.[5][6] Microwave-assisted syntheses are often performed at temperatures between 140°C and 200°C.[2]
-
Reaction Time: Reaction times can vary from a few minutes under microwave irradiation to several hours or even overnight for conventional heating methods.[1][2][5][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of the starting material.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Common solvents include isopropanol, ethanol, dioxane, THF/H₂O, and DMF.[1][6][7][8] Polar, protic solvents can stabilize the nucleophile, which may affect the reaction rate.[9] A solvent screen may be necessary to find the optimal medium for your specific amine.
-
-
Inadequate Base: The amination reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. A base is typically required to neutralize the HCl.
-
Solution: Ensure an appropriate base is used in sufficient quantity (often in excess). Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).[6][7][10] In some protocols, an excess of the reacting amine itself can serve as the base.[6]
-
-
Starting Material Quality:
-
Solution: Verify the purity of your 4-chloroquinazoline and the amine. Impurities can interfere with the reaction. Ensure the 4-chloroquinazoline has not hydrolyzed to quinazolin-4-one, which is unreactive under these conditions.
-
2. Side Reactions and Impurities
Question: My reaction is messy, and I'm observing multiple spots on my TLC plate. What are the common side reactions?
Answer: The formation of side products can complicate purification and reduce the yield of the desired product.
Possible Side Reactions:
-
Hydrolysis of 4-chloroquinazoline: If there is moisture in the reaction, 4-chloroquinazoline can hydrolyze to form quinazolin-4(3H)-one, which will not participate in the amination reaction.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction at C2 Position: In di-substituted quinazolines like 2,4-dichloroquinazoline, substitution at the C2 position can occur. However, the C4 position is significantly more reactive.[11] A second substitution at C2 typically requires more stringent conditions, such as higher temperatures (above 100°C) or microwave irradiation.[6][11]
-
Solution: To achieve monosubstitution at the C4 position, use milder reaction conditions (e.g., lower temperature, shorter reaction time).
-
-
Dimerization with Diamines: When using diamines (e.g., piperazine), if the stoichiometry is not carefully controlled, one molecule of the diamine can react with two molecules of 4-chloroquinazoline, leading to dimer formation.[12]
-
Solution: Use a sufficient excess of the diamine to favor the formation of the mono-aminated product.
-
3. Purification Challenges
Question: I am having difficulty purifying my 4-aminoquinazoline product. What are the best practices?
Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying 4-aminoquinazoline derivatives. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Acid-Base Extraction: The basic nitrogen atoms on the quinazoline ring and the amino substituent can be protonated. An acid-base workup can sometimes help remove non-basic impurities.
-
Parallel Purification: For synthesizing a library of compounds, efficient parallel purification procedures have been developed.[2]
Data Presentation: Reaction Conditions & Yields
The following tables summarize various reaction conditions for the amination of 4-chloroquinazolines to provide a comparative overview.
Table 1: Conventional Heating Methods
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Anilines | Isopropanol | - | Reflux | 4 | Moderate-Good | [7] |
| Benzylamines | Isopropanol | TEA | Reflux | 4 | Moderate-Good | [7] |
| Substituted Anilines | Dioxane | DIPEA | 80 | 12 | Good | [6] |
| Pyrrolidine | - | KF | 100 | 17 | Not specified | [5] |
Table 2: Microwave-Assisted Methods
| Amine Nucleophile | Solvent | Additive/Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| N-Methylanilines | THF/H₂O (1:1) | - | 100-120 | 10-120 | up to 96% | [1][3] |
| Various Amines | CH₃CN | Acetic Acid | 160 | 10 | up to 99% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Mediated N-Arylation of 4-Chloroquinazolines [1][3]
-
In a microwave vial, combine the 4-chloroquinazoline (1.0 equiv), the desired aniline (1.05 equiv), and a 1:1 mixture of THF/H₂O (e.g., 6 mL for a 0.25 mmol scale).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the specified temperature (e.g., 100-120°C) for the designated time (e.g., 10-40 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Synthesis of 2-Chloro-4-Anilinoquinazolines [6]
-
To a solution of a 2,4-dichloroquinazoline precursor (1.0 equiv) in dioxane (e.g., 0.1 M), add the corresponding aniline (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (3.6 equiv).
-
Stir the mixture at 80°C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified by chromatography.
Visualizations
Caption: General experimental workflow for the amination of 4-chloroquinazoline.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Aminoquinazoline Synthesis
Welcome to the technical support center for 4-aminoquinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, minimizing, and troubleshooting common side products encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 4-aminoquinazolines?
A1: The nature of the side products heavily depends on the synthetic route employed. The most prevalent impurities include:
-
Quinazolin-4(3H)-ones (Quinazolinones): These are the most common byproducts, often formed when the intended 4-amino group is replaced by a hydroxyl group. This can happen through hydrolysis of key intermediates like 4-chloroquinazolines if moisture is present, or as the primary product in certain cyclization reactions like the Niementowski synthesis.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave significant amounts of starting materials, such as 4-chloroquinazolines or anthranilic acid derivatives, in the final product mixture, complicating purification.[3] This is particularly an issue when using electron-poor amines in nucleophilic substitution reactions.[4]
-
Dimers or Polymeric Materials: At elevated temperatures, starting materials or the product itself can sometimes undergo dimerization or polymerization, leading to insoluble or high-molecular-weight impurities.[3]
Q2: My primary isolated product is a quinazolinone instead of the 4-aminoquinazoline. What happened?
A2: Isolating quinazolinone as the major product typically points to one of two scenarios:
-
Hydrolysis of the 4-Chloroquinazoline Intermediate: The 4-chloro group is highly susceptible to hydrolysis. If your reaction solvent or reagents are not scrupulously dry, the chloro group can be displaced by a hydroxyl group, readily forming the more thermodynamically stable quinazolinone.
-
Reaction Pathway Favoring Quinazolinone Formation: If you are using a method like the Niementowski synthesis, which involves reacting an anthranilic acid with an amide, the primary product is the 4-oxo-3,4-dihydroquinazoline (a quinazolinone).[5][6] This intermediate must then be chlorinated before reacting with an amine to yield the final 4-aminoquinazoline.
Q3: Why is my reaction yield consistently low when reacting a 4-chloroquinazoline with an amine?
A3: Low yields in this common nucleophilic aromatic substitution (SNAr) reaction are often traced to several factors:
-
Poor Nucleophilicity of the Amine: Electron-poor anilines or other amines with low nucleophilicity react sluggishly with 4-chloroquinazolines. This can lead to very long reaction times and low conversion rates.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may result in an incomplete reaction. Conversely, excessively high temperatures can cause degradation of the starting material or product.[1][3]
-
Competing Side Reactions: As mentioned, hydrolysis of the 4-chloroquinazoline starting material to the corresponding quinazolinone is a common competing reaction that consumes the starting material.
Troubleshooting Guides
This section provides structured solutions to common experimental problems.
Problem 1: Low yield with a significant amount of unreacted 4-chloroquinazoline starting material remaining.
| Possible Cause | Recommended Solution | Expected Outcome |
| Insufficient Reactivity of the Amine | Use microwave irradiation to accelerate the reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and improve yields, especially for less reactive amines.[4][7] | Increased conversion of starting materials and higher yield of the desired 4-aminoquinazoline. |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Incrementally increase the reaction temperature or extend the reaction time until starting material consumption is maximized.[3] | Drive the reaction to completion, thereby increasing product yield. |
| Catalyst Issues (if applicable) | For palladium-catalyzed amination reactions, ensure the catalyst is active and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3] | Enhanced reaction rate and selectivity, leading to a higher yield. |
Problem 2: The major product is the corresponding quinazolinone, with little to no desired 4-aminoquinazoline.
| Possible Cause | Recommended Solution | Expected Outcome |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. | Minimized hydrolysis of the 4-chloroquinazoline intermediate, preserving it for reaction with the amine. |
| Incorrect Synthetic Route | If using a Niementowski-type synthesis (from anthranilic acid), remember that the quinazolinone is the expected intermediate. Isolate and purify the quinazolinone, then proceed with a chlorination step (e.g., using POCl₃ or SOCl₂) to form the 4-chloroquinazoline before reacting with the target amine.[2] | Successful two-step synthesis of the target 4-aminoquinazoline. |
Quantitative Data on Reaction Conditions
The choice of reaction conditions can dramatically influence product yield and purity. The following table summarizes yields obtained for the synthesis of a 4-aminoquinazoline derivative under different conditions, illustrating the benefits of microwave irradiation.
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(5-methylisoxazol-3-yl)-4-aminoquinazoline
| Method | Power/Temp | Time | Solvent | Yield (%) | Reference |
| Classical Heating | Reflux (80°C) | 12 h | 2-Propanol | Low (not specified) | [7] |
| Microwave Irradiation | 60 W | 20 min | 2-Propanol | 96.5% | [7] |
| Microwave Irradiation | 80 W | 20 min | 2-Propanol | 98.8% | [7] |
Data synthesized from a study on microwave-assisted synthesis, which noted that classical methods involve long reaction times and result in lower yields compared to microwave methods.[7]
Experimental Protocols
Protocol 1: General Synthesis of a 4-Anilinoquinazoline via Microwave Irradiation
This protocol is a representative example for the SNAr reaction between a 4-chloroquinazoline and an amine, optimized for speed and yield using microwave heating.[7]
-
Reactant Preparation: In a microwave reaction vessel, combine 4-chloroquinazoline (1.0 eq) and the desired aniline derivative (1.0 eq) in 2-propanol.
-
Microwave Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a set power (e.g., 80 W) for 20-30 minutes. Monitor the reaction temperature to ensure it does not exceed the solvent's boiling point excessively.
-
Work-up: After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting residue with water to remove any inorganic salts. Filter the solid and purify it using column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate gradient) to yield the pure N-aryl-substituted-4-aminoquinazoline.
Protocol 2: Purification to Remove Quinazolinone Byproduct
If your final product is contaminated with the corresponding quinazolinone, separation can often be achieved using column chromatography.
-
Column Preparation: Pack a silica gel column using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). The less polar 4-aminoquinazoline product will typically elute before the more polar quinazolinone byproduct.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified 4-aminoquinazoline.
Visualizations
Below are diagrams illustrating key logical and chemical pathways in 4-aminoquinazoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Niementowski Quinazoline Synthesis [drugfuture.com]
- 7. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in 2,4-Dichloroquinazoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during nucleophilic substitution reactions with 2,4-dichloroquinazoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with 2,4-dichloroquinazoline and a primary amine is not selective. I'm getting a mixture of the C2-substituted, C4-substituted, and disubstituted products. How can I favor substitution at the C4 position?
A1: Achieving high regioselectivity for C4 substitution is a common goal and is generally favored due to the inherent electronic properties of the 2,4-dichloroquinazoline scaffold. The C4 position is more susceptible to nucleophilic attack than the C2 position.[1] To enhance selectivity for the C4 position, you should carefully control the reaction conditions.
Troubleshooting Steps for C4 Selectivity:
-
Temperature Control: This is the most critical factor. The initial nucleophilic attack on 2,4-dichloroquinazoline is highly regioselective at the C4 position under mild temperature conditions.[2] Start your reaction at a low temperature (e.g., 0-5 °C) and let it slowly warm to room temperature.[2] Avoid high temperatures, as they can lead to the formation of the disubstituted product.[3]
-
Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Over-extending the reaction time, especially at elevated temperatures, can promote the slower reaction at the C2 position.
-
Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents). An excess of the nucleophile can increase the likelihood of a second substitution at the C2 position.
Q2: I want to achieve selective substitution at the C2 position. What strategies can I employ?
A2: Selective functionalization at the C2 position is more challenging due to the higher reactivity of the C4 position but can be achieved using several strategies.[1][5]
Strategies for C2 Selectivity:
-
Sequential Functionalization: This is the most common approach. First, react the more reactive C4 position with a nucleophile under mild conditions. Then, in a second step, introduce the desired nucleophile for the C2 position under more forcing conditions (e.g., higher temperatures >100 °C, microwave irradiation).[2][3]
-
Steric Hindrance: Introducing a bulky substituent at the N3 position can sterically hinder the C4 position, thereby favoring nucleophilic attack at C2.[1]
-
Catalyst and Ligand Control: In the case of cross-coupling reactions, the choice of catalyst and ligand system can influence regioselectivity, with some systems showing a preference for the C2 position.[1]
-
"Sulfonyl Group Dance": A more advanced technique involves the use of 4-azido-2-sulfonylquinazolines, which can undergo regioselective C2 substitution.[1][6]
Q3: I am experiencing a very low or no yield in my quinazoline synthesis. What are the possible causes and how can I troubleshoot this?
A3: Low or no product yield is a frequent issue in quinazoline synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the cause.[4]
Troubleshooting Low Yield:
-
Sub-optimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is optimized for your specific protocol. Some classical methods require high temperatures (>120 °C), while modern catalytic methods may proceed under milder conditions.[4]
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[4] Use TLC or LC-MS to monitor the consumption of starting material and the formation of the product to determine the optimal reaction time.
-
Solvent: The choice of solvent is crucial. Solvents such as ethanol, toluene, and DMF are commonly used.[4] Ensure your solvent is anhydrous if the reaction is sensitive to moisture.
-
-
Reagent Quality: Verify the purity and integrity of your starting materials, especially the 2,4-dichloroquinazoline and the nucleophile. Degradation of reagents can significantly impact the reaction outcome.
-
Atmosphere: If your reaction involves organometallic reagents or sensitive catalysts, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q4: How can I confirm the regioselectivity of my reaction and be sure which isomer I have synthesized?
A4: While many synthetic reports assume the regioselective outcome, experimental verification is crucial.[3][7] The most reliable method for structural confirmation is 2D-NMR spectroscopy. Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to definitively establish the substitution pattern on the quinazoline ring.[3][6][7]
Data Presentation
Table 1: General Conditions for Regioselective Substitution of 2,4-Dichloroquinazoline
| Position | Temperature | Reaction Time | Nucleophile Stoichiometry | Typical Solvents | Comments |
| C4 | 0 °C to Room Temp | Minutes to several hours[8] | ~1.0 - 1.2 eq. | Isopropanol, Acetonitrile, THF[7] | Favored kinetically. The C4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[3][7][8] |
| C2 | > 100 °C or Microwave[3] | Several hours to >24h | > 1.0 eq. (for second substitution) | Dioxane, DMF, Toluene[4] | Requires more forcing conditions as the ring is deactivated after the first substitution at C4.[9] |
Experimental Protocols
Key Experiment: Selective C4-Amination of 2,4-Dichloroquinazoline
This protocol is a generalized procedure based on commonly reported methods for the selective substitution at the C4 position.
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or acetonitrile, add the amine nucleophile (1.1 eq.) at 0 °C under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[8]
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 2-chloro-4-aminoquinazoline product.
-
Characterization: The structure and regiochemistry of the product should be confirmed by NMR spectroscopy (¹H, ¹³C, and 2D-NMR).[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude 4-Anilinoquinazoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-anilinoquinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-anilinoquinazoline derivatives?
A1: The most prevalent and effective purification techniques for 4-anilinoquinazoline derivatives are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.
Q2: What are the typical impurities encountered in the synthesis of 4-anilinoquinazoline derivatives?
A2: Common impurities include unreacted starting materials, reagents, and byproducts from the synthetic route.[1] For instance, in syntheses involving a 4-chloroquinazoline intermediate, residual starting material and hydrolyzed side products may be present. Process-related impurities can also arise from intermediates in the reaction sequence.[2]
Q3: How can I effectively remove colored impurities from my 4-anilinoquinazoline product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration.[3] However, it is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a significant loss of the desired product due to adsorption.[3]
Troubleshooting Guides
Recrystallization Issues
Q4: My 4-anilinoquinazoline derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point or if significant impurities are present, leading to a melting point depression.[3]
-
Troubleshooting Steps:
-
Re-dissolve the oil: Gently heat the solution to redissolve the oil.
-
Add more solvent: Introduce a small amount of additional hot solvent to decrease the solution's saturation.
-
Lower the cooling rate: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystallization.[4]
-
Change the solvent system: Consider using a lower-boiling point solvent or a mixture of solvents. A solvent in which the compound is slightly less soluble may promote crystallization.
-
Q5: The yield of my recrystallized 4-anilinoquinazoline derivative is very low. How can I improve it?
A5: Low recovery is a common issue in recrystallization and can be addressed by optimizing several factors.[5]
-
Troubleshooting Steps:
-
Minimize the amount of solvent: Use the minimum volume of hot solvent required to dissolve the crude product completely. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[5][6]
-
Ensure complete dissolution at boiling point: Make sure the compound is fully dissolved in the boiling solvent before cooling. Dissolving at a lower temperature will require more solvent, thus reducing the yield.[5]
-
Cool the solution thoroughly: Allow the solution to cool to room temperature slowly and then in an ice bath to maximize crystal formation before filtration.[6]
-
Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[5]
-
Column Chromatography Issues
Q6: My 4-anilinoquinazoline derivative is showing significant tailing on the silica gel column. What is the cause and how can I fix it?
A6: Peak tailing in silica gel chromatography is often due to strong interactions between basic compounds and the acidic silanol groups on the silica surface.[7] 4-Anilinoquinazolines, containing basic nitrogen atoms, are prone to this issue.
-
Troubleshooting Steps:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, into the eluent can neutralize the acidic silanol groups and reduce tailing.[8]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Optimize the mobile phase polarity: A mobile phase that is too polar can sometimes lead to tailing. Experiment with different solvent systems to find an optimal polarity for good separation and peak shape.
-
Q7: I am having difficulty separating my 4-anilinoquinazoline derivative from a closely-eluting impurity. What strategies can I employ?
A7: Co-eluting impurities can be challenging to separate.[9]
-
Troubleshooting Steps:
-
Optimize the mobile phase: A systematic variation of the mobile phase composition can improve resolution. Try different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol).
-
Use a different stationary phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase with different selectivity, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography), may resolve the co-eluting compounds.
-
Consider preparative HPLC: For difficult separations, preparative HPLC offers higher resolution and is a powerful tool for isolating pure compounds.[10][11]
-
Quantitative Data Summary
| Purification Method | Compound Class | Typical Purity | Typical Yield | Reference |
| Recrystallization | Gefitinib (a 4-anilinoquinazoline) | >95% | 30-35% | [12] |
| Column Chromatography | Gefitinib | 99.9% | 25% | [13] |
| Preparative HPLC | Gefitinib Analogue | High Purity | Not Reported | [14] |
| Recrystallization | Erlotinib Intermediate | High Purity | Not Reported | [15] |
Experimental Protocols
Protocol 1: Recrystallization of a Crude 4-Anilinoquinazoline Derivative
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for 4-anilinoquinazolines include ethanol, methanol, ethyl acetate, and acetonitrile.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography of a 4-Anilinoquinazoline Derivative
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity. A common mobile phase system is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 4-anilinoquinazoline derivative.
Protocol 3: Preparative HPLC for High-Purity 4-Anilinoquinazoline Derivatives
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. This involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).[14][16]
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. The system will separate the components of the mixture based on the developed method.
-
Fraction Collection: A fraction collector, triggered by UV detection of the eluting peaks, is used to collect the purified product.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization, to obtain the final high-purity product.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. thieme-connect.de [thieme-connect.de]
- 13. ukm.my [ukm.my]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. CN105801495A - Synthesis and purification method of erlotinib hydrochloride - Google Patents [patents.google.com]
- 16. High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035), a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity of anilines with 4-chloroquinazolines
Welcome to the technical support center for the synthesis of 4-anilinoquinazoline derivatives. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly the low reactivity of anilines with 4-chloroquinazolines.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between my aniline and 4-chloroquinazoline often slow and low-yielding?
A1: The reaction is a nucleophilic aromatic substitution (SNAr). Its efficiency is highly dependent on the electronic properties of the aniline. Anilines with electron-withdrawing groups are less nucleophilic, which significantly slows down the reaction rate and can lead to low yields or even no reaction.[1] Conversely, anilines with electron-donating groups are richer in electrons and react more readily.[1] Steric hindrance, especially from substituents at the ortho-position of the aniline, can also impede the reaction.[1]
Q2: What are the most effective strategies to overcome low reactivity?
A2: Several strategies can be employed:
-
Microwave Irradiation: This is one of the most effective methods to accelerate the reaction, often reducing reaction times from many hours to just a few minutes and significantly improving yields.[1][2]
-
Catalysis: While not always required, acidic or basic conditions can catalyze the reaction.[1] Palladium-catalyzed cross-coupling reactions represent an alternative synthetic route.[3]
-
Solvent Choice: The choice of solvent is crucial. Protic solvents like 2-propanol or solvent mixtures like THF/H₂O have been used effectively, particularly in microwave-assisted syntheses.[2][4]
-
Temperature Control: Increasing the temperature, typically by refluxing, is a common approach in conventional heating methods.[2][5] However, microwave heating is generally more efficient.[2]
Q3: How do substituents on the aniline ring affect the reaction outcome?
A3: Substituents have a pronounced effect:
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the nucleophilicity of the aniline, leading to faster reactions and better yields under milder conditions.[1]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups decrease the aniline's nucleophilicity, resulting in sluggish reactions that may require forcing conditions like high temperatures or microwave irradiation to achieve good yields.[1] In some cases, even with microwave assistance, anilines with strong electron-withdrawing groups may not react.[1]
-
Steric Hindrance (e.g., ortho-substituents): Groups at the ortho-position of the aniline can physically block the nitrogen atom's approach to the 4-position of the quinazoline ring, reducing the reaction rate.[1]
Q4: What is the general mechanism of action for 4-anilinoquinazoline derivatives in a biological context?
A4: Many 4-anilinoquinazoline derivatives are potent kinase inhibitors. A primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This prevents the receptor's autophosphorylation and blocks the downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are responsible for promoting cell proliferation and survival.[6]
Troubleshooting Guide
Problem: I am getting very low or no yield in my reaction.
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of Aniline | If your aniline has electron-withdrawing groups, conventional heating may be insufficient. Switch to microwave-assisted synthesis , which is proven to be more effective for less reactive anilines.[1] |
| Steric Hindrance | For ortho-substituted anilines, longer reaction times and higher temperatures may be necessary. A microwave-mediated protocol is a strong alternative to overcome steric issues.[1] |
| Sub-optimal Reaction Conditions | Optimize the solvent: Try different solvents like 2-propanol or a THF/H₂O mixture.[2][4] Increase the temperature: If using conventional heating, ensure the mixture is refluxing properly.[5] For microwave synthesis, optimizing the power and temperature can dramatically improve yields.[2] |
| Reagent Degradation | Ensure the 4-chloroquinazoline and aniline starting materials are pure. Use anhydrous solvents if the reaction is sensitive to moisture.[7] |
Problem: The reaction is slow and does not go to completion.
| Possible Cause | Suggested Solution |
| Insufficient Energy Input | Classical reflux in solvents like 2-propanol can take up to 12 hours.[2] Employ microwave irradiation to drastically shorten reaction times to as little as 10-20 minutes and drive the reaction to completion.[1][2] |
| Low Reactant Concentration | While less common, ensure that the concentration of your reactants is appropriate for the chosen solvent and reaction scale. |
Problem: I am observing the formation of multiple side products.
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | While high temperatures can increase the reaction rate, excessive heat might lead to decomposition or side reactions. If using microwave synthesis, try reducing the target temperature or power.[2] |
| Presence of Water/Moisture | While some successful protocols use aqueous mixtures[4], unwanted hydrolysis of 4-chloroquinazoline can occur. If side products are an issue, ensure you are using anhydrous solvents and dried glassware.[7][8] |
| Incorrect Stoichiometry | Use a slight excess (1.0-1.2 equivalents) of the aniline to ensure the complete consumption of the 4-chloroquinazoline starting material.[8] |
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
This table summarizes the significant advantages of microwave-assisted synthesis over classical methods for the reaction of 4-chloroquinazoline with various aryl heterocyclic amines in 2-propanol.
| Compound | Method | Reaction Time | Yield (%) |
| 5a | Conventional | 12 h | 70.3 |
| Microwave | 20 min | 95.2 | |
| 5b | Conventional | 12 h | 72.5 |
| Microwave | 20 min | 98.8 | |
| 5c | Conventional | 12 h | 65.2 |
| Microwave | 20 min | 90.5 | |
| 5d | Conventional | 12 h | 68.9 |
| Microwave | 20 min | 92.3 | |
| Data adapted from a study on N-arylheterocyclic substituted-4-aminoquinazoline synthesis.[2] |
Table 2: Effect of Microwave Power and Temperature on Yield
This table illustrates the optimization of reaction conditions for the synthesis of compound 5b using microwave irradiation.
| Microwave Power (W) | Temperature (°C) | Yield (%) |
| 40 | 80 | 75.9 |
| 60 | 80 | 96.5 |
| 80 | 80 | 98.8 |
| 100 | 80 | 97.0 |
| 60 | 30 | 79.9 |
| 60 | 50 | 84.0 |
| 60 | 70 | 90.0 |
| Data sourced from a study on microwave-assisted synthesis.[2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
This protocol is a general and efficient method for reacting both electron-rich and electron-poor anilines.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Solvent: 2-propanol or THF/H₂O (1:1)
-
Microwave synthesis vial with a magnetic stir bar
Procedure:
-
Place the 4-chloroquinazoline and the corresponding aniline into a microwave synthesis vial.
-
Add the chosen solvent (e.g., 2-propanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) or power (e.g., 60-100W) for a specified time (typically 10-40 minutes).[1][2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Proceed with the work-up and purification steps outlined in Protocol 3.
Protocol 2: Conventional Synthesis via Reflux
This is a classical method suitable for more reactive anilines.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Solvent: 2-propanol or isopropanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve the 4-chloroquinazoline in the chosen solvent in a round-bottom flask.[5]
-
Add the aniline to the solution.[5]
-
Heat the reaction mixture to reflux (e.g., 80°C) and maintain for the required time (typically 4-12 hours).[2][5] Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Proceed with the work-up and purification steps.
Protocol 3: General Work-up and Purification
This procedure is applicable to products from both microwave and conventional methods.
Procedure:
-
Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or diethyl ether).
-
Extraction: If no precipitate forms, remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[8]
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 4-anilinoquinazoline product.[8]
Visualizations
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to prevent unwanted dimer formation in quinazoline synthesis
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of unwanted side products in your reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinazoline derivatives, with a particular focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinazoline synthesis where dimer formation is a known issue?
A1: Dimerization is a potential side reaction with several common starting materials for quinazoline synthesis. The most frequently encountered precursors susceptible to self-condensation or dimerization include anthranilic acid and 2-aminobenzonitrile. Isatoic anhydride, while a useful starting material, can also lead to side products under certain conditions.
Q2: What is the general mechanism behind unwanted dimer formation?
A2: The mechanisms of dimer formation are specific to the starting materials and reaction conditions. Generally, they involve the nucleophilic attack of one molecule of the starting material or an intermediate onto another. For example, in syntheses involving anthranilic acid, one molecule can act as a nucleophile (via the amino group) and another as an electrophile (via the carboxylic acid), leading to the formation of a dimeric quinazolinone byproduct. High temperatures can often promote these side reactions.
Q3: Are there any general strategies to minimize dimer formation?
A3: Yes, several general strategies can be employed to suppress unwanted dimerization. These include:
-
Lowering the reaction temperature: Dimerization reactions often have a higher activation energy than the desired intramolecular cyclization.
-
Using more dilute solutions: This can favor the intramolecular reaction leading to the quinazoline product over the intermolecular reactions that result in dimers.
-
Careful selection of catalyst: The choice of catalyst can significantly influence the reaction pathway and selectivity.
-
Control of pH: The acidity or basicity of the reaction medium can affect the reactivity of the starting materials and intermediates, thereby influencing the extent of side product formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during quinazoline synthesis, focusing on the identification and prevention of unwanted dimer formation.
Problem 1: Formation of 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid from Anthranilic Acid
Issue: When synthesizing quinazolinones from anthranilic acid, a common and often difficult-to-remove byproduct is the dimer 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.
Plausible Mechanism: This dimer forms through the self-condensation of two molecules of anthranilic acid. One molecule of anthranilic acid is acylated by a second molecule, which then cyclizes to form the quinazolinone ring, resulting in the dimeric structure.
Troubleshooting and Prevention:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Control of Stoichiometry | In Niementowski-type reactions, use a significant excess of the one-carbon source (e.g., formamide or orthoformate) relative to anthranilic acid. | This favors the reaction of anthranilic acid with the C1 source over self-condensation, minimizing dimer formation. |
| Microwave-Assisted Synthesis | A mixture of anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and a desired amine (6 mmol) in ethanol (10 mL) is subjected to microwave irradiation at 120 °C for 30 minutes.[1] | The rapid and controlled heating provided by microwave irradiation can enhance the rate of the desired reaction, often reducing the formation of thermally-driven side products like dimers.[1] |
| Use of an Appropriate Catalyst | For specific syntheses, screening different catalysts, such as Lewis acids or transition metals, can improve selectivity. For instance, iodine and copper-based catalysts have demonstrated high efficacy in certain quinazoline syntheses. | An optimal catalyst can enhance the reaction rate and selectivity towards the desired product, thereby reducing the formation of byproducts. |
Problem 2: Dimerization of 2-Aminobenzonitrile
Issue: In syntheses utilizing 2-aminobenzonitrile, particularly at elevated temperatures, dimerization can occur, leading to the formation of complex mixtures and low yields of the desired quinazoline.
Plausible Mechanism: The amino group of one 2-aminobenzonitrile molecule can act as a nucleophile, attacking the nitrile group of a second molecule. This can initiate a cascade of reactions leading to various dimeric and oligomeric byproducts.
Troubleshooting and Prevention:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Milder Reaction Conditions | Employ milder reaction conditions, such as lower temperatures and shorter reaction times, whenever possible. Reaction progress should be carefully monitored by TLC or LC-MS. | Reduced thermal energy minimizes the likelihood of intermolecular side reactions, including dimerization. |
| Catalyst Selection | Utilize catalysts that promote the desired cyclization pathway at lower temperatures. For example, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids can proceed efficiently. | Catalysts can provide an alternative, lower-energy reaction pathway to the desired product, outcompeting the uncatalyzed dimerization. |
| Acid-Mediated Annulation | A mixture of 2-aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) in HFIP (5 mL) is stirred at 70 °C for 1 hour.[2] | The acid mediates a [4+2] annulation, favoring the formation of the desired 2-amino-4-iminoquinazoline over the self-condensation of 2-aminobenzonitrile.[2] |
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls in quinazoline synthesis, the following diagrams illustrate the desired reaction pathways and the formation of a common dimer byproduct.
Caption: Desired vs. Unwanted Pathways in Quinazolinone Synthesis.
Caption: Troubleshooting Workflow for Quinazoline Synthesis.
References
Technical Support Center: Enhancing the Solubility of Synthesized Quinazoline Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with synthesized quinazoline drug candidates.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized quinazoline derivative shows poor solubility in aqueous buffers, hindering my in vitro assays. What are the initial steps I can take to improve its solubility?
A2: For initial in vitro assays, several strategies can be employed to enhance the aqueous solubility of your quinazoline compound. These include the use of co-solvents like DMSO or ethanol, adjusting the pH of the buffer if the compound has ionizable groups, and utilizing solubilizing agents such as surfactants or cyclodextrins.[1] It is standard practice to first dissolve the compound in a minimal amount of a suitable organic solvent, like DMSO, and then dilute it into the aqueous buffer.[1]
Q2: I'm observing precipitation of my quinazoline compound when I dilute my DMSO stock solution into an aqueous buffer for my experiments. How can I prevent this?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds.[1][2] To mitigate this, you can try the following approaches:
-
Lower the Final Concentration: The final concentration in the aqueous buffer might be exceeding the compound's solubility limit.[1]
-
Optimize Co-solvent Percentage: Keep the final concentration of DMSO in the assay medium as low as possible, typically below 1%, to avoid solvent effects on the biological system.[1]
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or Polysorbate 80, can help by forming micelles that encapsulate the hydrophobic drug molecules.[3]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, increasing its aqueous solubility.[2][3] Pre-incubating the compound with the cyclodextrin before adding it to the buffer can be effective.[3]
Q3: My quinazoline candidate is a weak base. How does pH affect its solubility?
A3: For weakly basic drugs, solubility is pH-dependent. At a lower (acidic) pH, the compound will become ionized, which generally leads to higher aqueous solubility.[2][4] Conversely, as the pH increases towards neutral or basic, the compound will be in its less soluble, unionized form.[2][4] Therefore, adjusting the pH of your buffer system can be a very effective method to improve solubility, provided the pH change does not negatively impact the compound's stability or the integrity of your biological assay.[2]
Q4: My quinazoline compound shows excellent in vitro activity but demonstrates low oral bioavailability in animal models. What formulation strategies can I explore?
A4: This is a classic challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, where low solubility is a primary reason for poor absorption from the gastrointestinal tract.[3] Key formulation strategies to enhance oral bioavailability include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[5][6] This can be achieved through micronization or nanonization to create nanosuspensions.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly improve dissolution and absorption.[3] This technique can reduce particle size to a molecular level, improve wettability, and convert the drug to a more soluble amorphous form.[3]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions can improve both solubility and stability.[3]
Q5: What are the advantages of using a solid dispersion to enhance the solubility of my quinazoline candidate?
A5: Solid dispersions are a versatile and powerful technique for improving the dissolution and absorption of poorly soluble drugs.[3] The main advantages include:
-
Reduced Particle Size: The drug is dispersed at a molecular level within a carrier matrix, effectively creating the smallest possible particle size.[3]
-
Improved Wettability: The use of a hydrophilic carrier enhances the wetting of the hydrophobic drug particles, which facilitates dissolution.[3]
-
Conversion to Amorphous Form: The drug often exists in a high-energy, disordered amorphous state within the dispersion, which is more soluble and dissolves faster than its stable crystalline form.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or use of low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also aid dissolution.[2] |
| Stock solution in DMSO precipitates upon storage at low temperatures (4°C or -20°C). | The compound's solubility in DMSO is temperature-dependent. | If stability allows, store the stock solution at room temperature. If refrigeration is necessary, ensure the solution is gently warmed and vortexed to completely redissolve the compound before use.[2] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the aqueous assay medium. | Prepare fresh dilutions from a concentrated stock solution immediately before each experiment. Consider incorporating a biocompatible surfactant at a low concentration in the final dilution to maintain solubility.[1] |
| Low encapsulation efficiency in lipid-based nanoparticle formulations. | Poor solubility of the drug in the lipid matrix or partitioning of the drug into the aqueous phase during formulation. | Screen different lipids to find one with a higher solubilizing capacity for your specific quinazoline derivative. Modifications to the formulation, such as adding a co-surfactant, may also improve drug-lipid compatibility.[5] |
| Recrystallization of the drug in an amorphous solid dispersion (ASD) over time. | Instability of the amorphous form, leading to a loss of solubility enhancement. | Select a polymer with a high glass transition temperature (Tg) that is miscible with the drug to restrict molecular mobility. Be mindful of the drug loading, as higher loading can increase the tendency for recrystallization.[5] |
Data Presentation: Solubility Enhancement Techniques
The following table summarizes the potential magnitude of solubility improvement achievable with various formulation techniques. While not all examples are specific to quinazolines, they illustrate the effectiveness of these methods for poorly soluble drugs.
| Technique | Example Drug/Derivative | Carrier/System | Observed Improvement | Reference |
| Solid Dispersion | Quinazolinone Derivative | Polaxamer 407 (Melt-Fusion) | Improved in-vitro dissolution rate | [3][7] |
| Solid Dispersion | Rivaroxaban | PEG/PVP (Solvent Evaporation) | >2-fold increase in dissolution rate | [3] |
| Complexation | Quinazoline-4(3H)-ones | β-Cyclodextrin (Kneading) | Successful enhancement in water | [3] |
| Salt Formation | Weakly Acidic/Basic Drugs | Various Counterions | Can exceed 1000-fold | [3] |
| Nanoliposomal Formulation | Erlotinib | Liposomes | Nearly 2-fold improvement in bioavailability compared to ordinary liposomes | [2] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for preparing a solid dispersion, a technique widely used to improve the solubility of poorly soluble drugs.[3][5]
Materials:
-
Quinazoline drug candidate
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407)[3]
-
Volatile organic solvent (e.g., ethanol, methanol, acetone) in which both the drug and carrier are soluble[3][5]
-
Rotary evaporator
Procedure:
-
Dissolution: Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.[3][5]
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation. Continue evaporation until a dry, solid mass is formed.[3][5]
-
Drying and Pulverization: Further dry the solid mass in an oven or desiccator to remove any residual solvent. Pulverize the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve for uniformity.
-
Characterization: Store the resulting powder in a desiccator. It is crucial to characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state, X-ray Diffraction (XRD) to check for crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to investigate drug-carrier interactions. Finally, perform dissolution studies to confirm the enhancement in solubility.[3]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol outlines the kneading method for preparing an inclusion complex with cyclodextrins to enhance aqueous solubility.[3]
Materials:
-
Quinazoline drug candidate
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol solution (e.g., 50:50 v/v)
Procedure:
-
Molar Ratio Selection: Select a suitable molar ratio of the quinazoline drug to the cyclodextrin (e.g., 1:1).[3]
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Thoroughly mix the powders.[3]
-
Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture. Knead the resulting paste thoroughly with a pestle for 45-60 minutes. Maintain a paste-like consistency by adding more of the solvent blend if the mixture becomes too dry.[3]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until it is completely dry.[3]
-
Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a suitable sieve to obtain a fine, uniform powder.[3]
-
Characterization: Store the complex in a desiccator. Confirm the formation of the inclusion complex using DSC, XRD, and FTIR. Evaluate the increase in aqueous solubility by performing phase solubility studies.[3]
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for solid dispersion preparation.
References
Technical Support Center: Microwave-Mediated Quinazoline Synthesis
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the microwave-mediated synthesis of quinazolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my reaction yield consistently low?
Low yields in microwave-assisted quinazoline synthesis can be attributed to several factors. A systematic evaluation of your reaction parameters is key to identifying the cause.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters in microwave synthesis.[1][2][3]
-
Temperature: While microwave irradiation often allows for higher temperatures than conventional heating, an excessively high temperature can lead to decomposition of reactants or products. Conversely, a temperature that is too low will result in an incomplete reaction. It is recommended to perform a temperature screen to identify the optimal setting for your specific substrates. For instance, in some copper-catalyzed reactions, increasing the temperature from 110°C to 130°C significantly improved the yield of the quinazolinone product.[1]
-
Reaction Time: One of the primary advantages of microwave synthesis is the significant reduction in reaction time, often from hours to minutes.[4][5][6] However, the optimal time can vary. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting materials are consumed and the product formation is maximized. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of side products.[2]
-
-
Inefficient Reagents or Catalysts:
-
Catalyst: The choice and amount of catalyst can be crucial. For example, in certain copper-catalyzed syntheses, CuI has been shown to provide higher yields compared to other copper catalysts.[1] The catalyst loading is also important and should be optimized.
-
Base: The presence and strength of a base can significantly influence the reaction outcome. In a study, increasing the amount of Cs2CO3 from 0.5 to 1.0 equivalent improved the quinazolinone yield from 53% to 72%.[1]
-
-
Solvent Choice: The solvent's ability to absorb microwave energy and its boiling point can dramatically affect the reaction. Solvents with high dielectric constants are generally more efficient at absorbing microwaves. In some cases, solvent-free reactions or the use of solid supports like acidic alumina or montmorillonite K-10 have proven effective, offering advantages such as good yields, short reaction times, and simple work-up procedures.[5][6] The use of the bio-sourced solvent pinane has also been explored, which can influence reaction pathways.[2]
-
Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to the formation of undesired byproducts.
2. How can I minimize the formation of side products?
The formation of side products is a common challenge. Optimizing reaction conditions and carefully selecting reagents can help minimize their formation.
Possible Causes & Solutions:
-
Incorrect Temperature or Time: As with low yields, suboptimal temperature and reaction time can promote side reactions.[2] A lower temperature or shorter reaction time might be necessary to favor the desired product. Monitoring the reaction progress is crucial to stop the reaction before significant side product formation occurs.
-
Atmosphere: For reactions sensitive to oxygen, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products. Conversely, some reactions, such as certain copper-catalyzed aerobic oxidative syntheses, require an oxygen atmosphere.[1]
-
Reactant Stoichiometry: The ratio of reactants can be critical. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to side products. Experiment with different stoichiometric ratios to find the optimal balance.
-
Cleanliness of Reaction Vessel: Ensure the microwave vial is clean and dry to prevent contamination that could lead to unwanted side reactions.
3. My reaction is not going to completion. What should I do?
An incomplete reaction can be frustrating. Here are several factors to consider:
Possible Causes & Solutions:
-
Insufficient Microwave Power or Time: Ensure that the microwave power is set appropriately and that the reaction is allowed to proceed for a sufficient amount of time. As mentioned, monitoring the reaction is key.
-
Poor Microwave Absorption: If your solvent or reactants do not absorb microwave energy efficiently, the reaction mixture may not reach the target temperature. In such cases, adding a small amount of a high-absorbing solvent (a "sensitizer") or using a different solvent system can help.
-
Inadequate Mixing: For heterogeneous reactions, efficient stirring is necessary to ensure uniform heating and contact between reactants.
-
Decomposition of Reactants or Catalyst: At very high temperatures, your reactants or catalyst may decompose before the reaction can complete. Consider lowering the reaction temperature.
Data on Reaction Condition Optimization
The following table summarizes the effect of various parameters on the yield of a model microwave-assisted quinazolinone synthesis.
| Parameter | Variation | Yield (%) | Reference |
| Catalyst | Cu(OAc)2 | 35 | [1] |
| CuI | 53 | [1] | |
| Cu2O | 42 | [1] | |
| Base (equiv.) | Cs2CO3 (0.5) | 53 | [1] |
| Cs2CO3 (1.0) | 72 | [1] | |
| Cs2CO3 (1.5) | 64 | [1] | |
| Temperature (°C) | 110 | 72 | [1] |
| 130 | 90 | [1] | |
| Time (h) | 1 | 72 | [1] |
| 2 | 90 | [1] | |
| Solid Support | Acidic Alumina | Good | [5][6] |
| Silica Gel | Moderate | [5][6] | |
| Montmorillonite K-10 | Best | [5][6] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzamide and Alcohols [1]
-
Reactant Preparation: In a microwave reaction vessel, combine 2-aminobenzamide (1.0 equiv.), the desired alcohol (5.0 equiv.), CuI (20 mol%), and Cs2CO3 (1.5 equiv.).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 130°C for 2 hours.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.
Visual Guides
Caption: Troubleshooting workflow for microwave-mediated quinazoline reactions.
Caption: General experimental workflow for microwave-assisted quinazoline synthesis.
References
- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Functional Group Tolerance in 4-Chloroquinazoline Substitutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines. Our goal is to help you improve reaction outcomes and functional group tolerance in this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or incomplete conversion in 4-chloroquinazoline substitutions?
A1: Low yields or incomplete reactions can often be attributed to several factors:
-
Insufficient Reactivity of the Nucleophile: Electron-poor nucleophiles (e.g., anilines with electron-withdrawing groups) react more slowly than electron-rich ones (e.g., aliphatic amines or anilines with electron-donating groups).[1]
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many of these substitutions require elevated temperatures to proceed efficiently.[1]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Side Reactions: The presence of moisture can lead to hydrolysis of the 4-chloroquinazoline to the corresponding 4-hydroxyquinazoline.[2]
Q2: How can I improve the success rate when using electron-poor anilines as nucleophiles?
A2: Reactions with electron-poor anilines often require more forcing conditions. Consider the following strategies:
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields for sluggish reactions.[1][3][4][5]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.
-
Use of a Base: Although some reactions can proceed without a base, adding a non-nucleophilic base can help to deprotonate the aniline, increasing its nucleophilicity.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can help to solvate the intermediates and accelerate the reaction.
Q3: I am observing a significant amount of 4-hydroxyquinazoline as a byproduct. How can I prevent this?
A3: The formation of 4-hydroxyquinazoline is due to the hydrolysis of the starting material. To minimize this side reaction, it is crucial to:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
Q4: When reacting with a nucleophile containing both an amine and a thiol group, which is more likely to react?
A4: Generally, thiols are more nucleophilic than amines and will react preferentially with the 4-chloroquinazoline. However, the specific reaction conditions and the relative pKa values of the functional groups can influence the outcome.
Q5: Are protecting groups necessary for multifunctional nucleophiles?
A5: Yes, in many cases, protecting groups are essential to achieve the desired regioselectivity and prevent unwanted side reactions. For example, if you have a nucleophile with both a primary and a secondary amine, you may need to protect the more reactive primary amine to favor substitution at the secondary amine. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common issue, and a systematic approach can help identify the root cause.
| Possible Cause | Troubleshooting Step |
| Poor Nucleophile Reactivity | Increase reaction temperature. Consider switching to microwave irradiation.[1] If using a neutral nucleophile like an amine or alcohol, add a base to generate the more reactive conjugate base. |
| Suboptimal Reaction Conditions | Screen different solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. Optimize the reaction time; monitor progress by TLC or LC-MS. |
| Starting Material Degradation | Verify the stability of your 4-chloroquinazoline and nucleophile under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration. |
| Incomplete Dissolution of Reactants | Choose a solvent in which both reactants are soluble at the reaction temperature. Increase the solvent volume if necessary. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and yields for the substitution of 4-chloroquinazoline with various nucleophiles.
Table 1: Substitution with Anilines
| Aniline Substituent | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Methoxy-N-methyl | Microwave | THF/H₂O (1:1) | 100 | 10 min | 90 | [1] |
| 3-Methoxy-N-methyl | Microwave | THF/H₂O (1:1) | 100 | 10 min | 85 | [1] |
| 4-Fluoro-N-methyl | Microwave | THF/H₂O (1:1) | 120 | 40 min | 75 | [1] |
| 2-Methyl | Microwave | THF/H₂O (1:1) | 120 | 2 h | 74 | [1] |
| 2-Fluoro | Microwave | THF/H₂O (1:1) | 120 | 40 min | 60 | [1] |
| Unsubstituted | Conventional | 2-Propanol | 80 | 12 h | Low | [4] |
| Heterocyclic Amines | Microwave | 2-Propanol | 80 | 20 min | 85-96 | [3][4] |
| 4-Aminophenol | Conventional | - | - | - | 60 | [8] |
Table 2: Substitution with Thiols and Alcohols
| Nucleophile | Method | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Thiophenols | Conventional | Acetone | K₂CO₃ | Reflux | Good | [9] |
| Methyl Mercaptan | Conventional | DMF/THF | NaH | RT | Good | [2] |
| Arenesulfonothioic Acids | Conventional | DMSO | K₂CO₃ | - | 48-58 | [10] |
| Alcohols (general) | Microwave | Acetic Acid | - | 150 | Moderate | [11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines
This protocol is adapted from a general method for the microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazolines.[3][4]
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted aniline or heterocyclic amine (1.0-1.2 eq)
-
2-Propanol (or THF/water mixture)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine 4-chloroquinazoline and the desired amine.
-
Add the solvent (e.g., 2-propanol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 80-120°C) for the specified time (e.g., 10-40 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(Arylthio)quinazolines
This protocol describes a general method for the synthesis of 4-thio-substituted quinazolines.[9]
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the thiophenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the 4-chloroquinazoline to the reaction mixture.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield 4-chloroquinazoline substitutions.
Caption: Comparison of conventional heating and microwave-assisted workflows.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Technical Support Center: Large-Scale Synthesis of 4-Aminoquinazolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the large-scale synthesis of 4-aminoquinazolines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-aminoquinazolines in a question-and-answer format.
1. Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired 4-aminoquinazoline product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent challenge in chemical synthesis. Several factors could be contributing to this issue. A systematic evaluation of your experimental setup is key to identifying the root cause.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Ensure the reaction temperature is optimized for your specific protocol. Some classical methods require high temperatures, while modern catalytic approaches may proceed under milder conditions[1]. Consider performing a temperature screen to identify the optimal condition for your specific substrates.
-
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours[1]. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction duration and to ensure the consumption of starting materials.
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Common solvents for this synthesis include isopropanol, ethanol, and dimethylformamide (DMF)[1][2]. If you are experiencing low yields, consider screening a variety of solvents.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials, such as the 4-chloroquinazoline or the amine, can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.
-
Moisture: Many reagents used in this synthesis are sensitive to moisture. Ensure all glassware is properly dried and use anhydrous solvents if necessary.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion and the formation of side products. Carefully check the stoichiometry of your reagents.
-
-
Inefficient Reaction Method:
-
2. Formation of Side Products/Impurities
-
Question: My final product is contaminated with significant amounts of impurities. How can I minimize the formation of side products?
-
Answer: The formation of impurities is a common problem that can complicate purification and reduce the overall yield of the desired product.
-
Reaction Selectivity:
-
Di-substitution: In cases where the quinazoline ring has multiple reactive sites, di-substitution or other side reactions can occur. Careful control of reaction conditions (temperature, stoichiometry) can help improve selectivity.
-
Base Selection: The choice of base can be critical. For instance, in the synthesis of Ziresovir, using a sterically hindered base like diisopropylethylamine (DIPEA) improved the yield and likely reduced side product formation compared to other bases like triethylamine (Et3N)[4].
-
-
Purification Method:
-
Chromatography: If impurities are difficult to remove by simple filtration and washing, purification by column chromatography is often necessary. The choice of eluent system is crucial for effective separation[2].
-
-
3. Long Reaction Times
-
Question: The synthesis is taking an excessively long time to complete. How can I accelerate the reaction?
-
Answer: Long reaction times are not ideal for large-scale synthesis.
-
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis is a highly effective method for accelerating these reactions. It has been demonstrated to reduce reaction times from 12 hours to just 20 minutes in some cases[2].
-
Catalyst: The use of a suitable catalyst can significantly speed up the reaction. For example, the synthesis of 4-methylquinazoline was optimized using BF3-Et2O as a catalyst[5].
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aminoquinazolines?
A1: A prevalent and efficient method involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline or another primary amine[3][6].
Q2: How can I improve the yield of my 4-aminoquinazoline synthesis?
A2: To improve yields, consider optimizing reaction conditions such as temperature, solvent, and catalyst[5][7]. Using microwave irradiation instead of classical heating can also significantly enhance yields[2]. Ensuring the purity of your starting materials and maintaining anhydrous conditions are also crucial.
Q3: Are there any one-pot synthesis methods available for 4-aminoquinazolines?
A3: Yes, one-pot methods have been developed and can be more efficient for large-scale synthesis by reducing the number of intermediate purification steps. For example, a one-pot synthesis of 2-aminoquinazolin-4-(3H)-one derivatives has been reported using a Dimroth rearrangement[8]. Another method involves the hexamethyldisilazane (HMDS)-mediated reaction of quinazolin-4(3H)-ones with amines[9].
Q4: What are the advantages of using microwave-assisted synthesis for this reaction?
A4: Microwave-assisted synthesis offers several advantages over classical heating methods, including significantly reduced reaction times, often improved yields, and being a more environmentally friendly approach[2][3][6].
Quantitative Data Summary
Table 1: Comparison of Classical and Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines.
| Compound | Method | Reaction Time | Yield (%) |
| 5b | Classical | 12 h | 37.3 |
| 5b | Microwave | 10 min | Not specified |
| 5a-5g | Microwave | 20 min | 75-92 |
Data extracted from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives[2].
Table 2: Optimization of Reaction Conditions for the Synthesis of 4-Methylquinazoline.
| Catalyst | Molar Ratio (Substrate:Catalyst) | Weight Ratio (Substrate:Formamide) | Temperature (°C) | Time (h) | Yield (%) |
| BF3-Et2O | 1:0.5 | 1:52 | 150 | 6 | 86 |
Data from the optimization of the synthesis process of 4-methylquinazoline[5].
Table 3: Optimization of Base and Solvent for the Nucleophilic Substitution of 4-Chloroquinazoline.
| Solvent | Base | Yield (%) |
| MeOH | Et3N | 47.8 |
| EtOH | Et3N | 76.7 |
| EtOH | DIPEA | 96.3 |
Data from the development and optimization of a synthetic route for Ziresovir[4].
Experimental Protocols
Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives
This protocol is adapted from a general method for the synthesis of various N-aryl substituted 4-aminoquinazoline compounds[2][6].
-
Materials:
-
4-Chloroquinazoline
-
Substituted aniline or heterocyclic amine
-
2-Propanol (or another suitable solvent)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 eq) and the desired aniline or heterocyclic amine (1.0-1.2 eq).
-
Add a suitable solvent, such as 2-propanol, to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) and power (e.g., 60W) for a specified time (e.g., 10-30 minutes)[2].
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: A generalized workflow for the synthesis of 4-aminoquinazoline derivatives.
Caption: A decision tree to troubleshoot low product yield in 4-aminoquinazoline synthesis.
Caption: Key parameters influencing the outcome of 4-aminoquinazoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalirjpac.com [journalirjpac.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro vs. 2-Chloro Quinazoline Isomers
For researchers and professionals in drug development, understanding the reactivity of heterocyclic scaffolds is paramount for efficient synthesis design. Quinazolines are a privileged structure in medicinal chemistry, and their chloro-derivatives serve as crucial intermediates for introducing diverse functionalities. This guide provides an objective comparison of the reactivity of 4-chloroquinazoline and 2-chloroquinazoline, focusing on the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, supported by experimental data and theoretical insights.
Executive Summary: The Decisive Reactivity of the C4 Position
Experimental evidence and computational studies consistently demonstrate that the chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophilic attack than a chlorine atom at the C2 position. This pronounced difference in reactivity allows for regioselective synthesis, where nucleophiles preferentially displace the C4-chloro group under milder conditions, leaving the C2-chloro group intact in di-substituted quinazolines. Substitution at the C2 position, by contrast, necessitates more forcing or "harsh" reaction conditions.
This reactivity trend is rooted in the electronic properties of the quinazoline ring system. The carbon at the 4-position is more electron-deficient and thus more susceptible to nucleophilic attack. This is supported by Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, which revealed that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[1] This indicates a greater contribution of the atomic orbital of C4 to the LUMO, making it the preferred site for attack by a nucleophile. Furthermore, these calculations show a lower activation energy for the formation of the transition state when the nucleophile attacks the C4 position, corroborating the experimental observations of enhanced reactivity.[1]
Quantitative & Qualitative Reactivity Comparison
While direct kinetic studies comparing the monosubstituted 4-chloro- and 2-chloroquinazoline isomers are not extensively documented in readily available literature, the difference in reactivity is clearly illustrated in studies involving 2,4-dichloroquinazoline. The regioselective substitution at C4 is consistently achieved under significantly milder conditions than those required for substitution at C2.
| Feature | 4-Chloro Position | 2-Chloro Position | Supporting Evidence |
| Relative Reactivity | High | Low | Nucleophilic attack on 2,4-dichloroquinazoline occurs regioselectively at the C4 position under mild conditions.[2] |
| Typical Reaction Conditions | Mild (e.g., 0-5 °C to reflux in ethanol/isopropanol) | Harsh (e.g., higher temperatures >100°C, microwave irradiation) | Substitution at C2 on a 2-chloro-4-aminoquinazoline intermediate requires more stringent conditions.[3] |
| Theoretical Susceptibility | More susceptible to nucleophilic attack | Less susceptible to nucleophilic attack | DFT calculations show a higher LUMO coefficient and lower activation energy for attack at the C4 position.[1] |
Illustrative Example: Reaction with Hydrazine
A clear example of this differential reactivity is the reaction of 2,4-dichloroquinazoline with hydrazine hydrate.
| Reactant | Nucleophile | Conditions | Product | Reference |
| 2,4-dichloroquinazoline | Hydrazine hydrate | Ethanol, 0-5 °C, 2 h | 2-chloro-4-hydrazinylquinazoline | [2] |
| 2-chloro-4-hydrazinylquinazoline | Hydrazine hydrate | Isopropanol, reflux, 1 h | 2,4-dihydrazinylquinazoline | [2] |
As the table shows, the first substitution occurs selectively at the C4 position under chilled conditions. The subsequent, more difficult substitution at the C2 position requires heating at reflux.
Experimental Protocols
The following are representative protocols for nucleophilic aromatic substitution on chloroquinazolines.
Protocol 1: Regioselective Synthesis of 2-Chloro-4-aminoquinazoline Derivatives
This protocol is adapted from the regioselective substitution of 2,4-dichloroquinazolines, which highlights the higher reactivity of the C4 position.
Materials:
-
2,4-dichloroquinazoline (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Isopropanol or Ethanol as solvent
-
Triethylamine (TEA) if the amine salt is used
Procedure:
-
Dissolve 2,4-dichloroquinazoline in isopropanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the desired amine to the solution. If the amine hydrochloride salt is used, add triethylamine (1.2 eq) to liberate the free amine.
-
Heat the reaction mixture to reflux (approximately 82°C for isopropanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Substitution at the C2 Position (Illustrative)
This protocol for a related 2-chloro-heterocycle (2-chloroquinoxaline) illustrates the more forcing conditions often required for substitution at the C2 position.
Materials:
-
2-Chloroquinazoline (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dry Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinazoline, the desired aniline derivative, and potassium carbonate.
-
Add dry DMF as the solvent.
-
Heat the reaction mixture to 120 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Mechanisms and Pathways
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is the key transformation for functionalizing chloroquinazolines. It typically proceeds via a two-step addition-elimination mechanism.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
A Comparative Guide to 4-Anilinoquinazolines and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) with other classes of EGFR inhibitors. The information presented is supported by experimental data to facilitate objective evaluation and informed decision-making in research and drug development.
Introduction to EGFR and a new era of Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). The development of EGFR TKIs has revolutionized the treatment of EGFR-mutant cancers, ushering in an era of targeted therapy.
This guide will compare the different generations of EGFR TKIs, with a focus on the 4-anilinoquinazoline scaffold, which forms the basis of the first and some second-generation inhibitors. We will examine their mechanisms of action, efficacy against wild-type and mutant EGFR, resistance profiles, and clinical performance.
Mechanism of Action and Generational Classification
EGFR TKIs are broadly classified into three generations based on their mechanism of action and their efficacy against different EGFR mutations.
-
First-Generation EGFR TKIs (Reversible Inhibitors): This group primarily consists of 4-anilinoquinazoline derivatives such as Gefitinib and Erlotinib . They function by reversibly binding to the ATP-binding site of the EGFR kinase domain, competing with ATP.[1][2] This competitive inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[3]
-
Second-Generation EGFR TKIs (Irreversible Inhibitors): This generation includes inhibitors like Afatinib and Dacomitinib , which also feature a 4-anilinoquinazoline core. Unlike their predecessors, they form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[4] This irreversible binding provides a more sustained inhibition of EGFR signaling. They are also known as pan-ErbB inhibitors as they target other members of the ErbB family of receptors.
-
Third-Generation EGFR TKIs (Mutant-Selective Irreversible Inhibitors): The hallmark of this generation, exemplified by Osimertinib , is its ability to selectively and irreversibly inhibit the T790M resistance mutation while sparing wild-type (WT) EGFR.[5][6] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation TKIs.[5] Like the second-generation inhibitors, third-generation TKIs also form a covalent bond with Cys797.[6]
Data Presentation: A Comparative Analysis
The following tables summarize the key preclinical and clinical data for representative EGFR TKIs across different generations.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of EGFR TKIs
| Inhibitor | Generation | EGFR (WT) | EGFR (L858R) | EGFR (Exon 19 del) | EGFR (L858R/T790M) |
| Gefitinib | First | 25 | 10 | 5 | >1000 |
| Erlotinib | First | 2 | 4 | 2 | >1000 |
| Afatinib | Second | 31 | 0.3 | 0.8 | 57 |
| Osimertinib | Third | 493.8 | 11.44 | 12.92 | 11.44 |
Data compiled from multiple sources.[7][8] IC50 values can vary depending on the specific cell line and assay conditions.
Table 2: Kinetic Parameters of Covalent EGFR Inhibitors
| Inhibitor | Generation | Target | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| Afatinib | Second | EGFR (WT) | 0.16 | 2.1 x 10-3 | 1.3 x 107 |
| Dacomitinib | Second | EGFR (WT) | 0.093 | 1.1 x 10-3 | 1.2 x 107 |
| Osimertinib | Third | EGFR (L858R/T790M) | ~2.5 | Not specified | Not specified |
Ki represents the reversible binding affinity, and kinact represents the rate of covalent bond formation.[9][10]
Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
| Inhibitor | Generation | Clinical Trial | Median Progression-Free Survival (mPFS, months) |
| Gefitinib | First | IPASS | 9.5 |
| Erlotinib | First | EURTAC | 9.7 |
| Afatinib | Second | LUX-Lung 7 | 11.0 (vs. 10.9 for Gefitinib) |
| Osimertinib | Third | FLAURA | 18.9 (vs. 10.2 for Gefitinib or Erlotinib) |
Data compiled from multiple sources.[11][12]
Table 4: Common Adverse Events (All Grades) of EGFR TKIs
| Adverse Event | Gefitinib/Erlotinib (First-Gen) | Afatinib (Second-Gen) | Osimertinib (Third-Gen) |
| Diarrhea | Common | Very Common (>90%) | Common |
| Rash/Acneiform Dermatitis | Very Common | Very Common | Common |
| Stomatitis/Mucositis | Common | Very Common | Common |
| Paronychia | Common | Very Common | Less Common |
| Increased ALT/AST | Common | Common | Less Common |
Adverse event profiles are based on clinical trial data and can vary.[13][14]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[5][15][16] These pathways regulate critical cellular processes such as proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following workflow outlines a typical process for determining the IC50 of an EGFR TKI.
Caption: A typical experimental workflow for determining the IC50 of an EGFR TKI.
Resistance Mechanisms
A major challenge in EGFR TKI therapy is the development of acquired resistance.
-
T790M "Gatekeeper" Mutation: This is the most common resistance mechanism to first- and second-generation TKIs, accounting for approximately 50-60% of cases.[8] The threonine-to-methionine substitution at position 790 in exon 20 of the EGFR gene increases the receptor's affinity for ATP, reducing the potency of competitive inhibitors.[8]
-
C797S Mutation: This mutation emerges as a resistance mechanism to third-generation irreversible inhibitors.[17] The cysteine-to-serine substitution at position 797 prevents the covalent bond formation that is essential for the activity of these drugs.[17]
-
Bypass Track Activation: Activation of alternative signaling pathways, such as MET amplification or HER2 amplification, can also confer resistance by providing alternative routes for cell survival and proliferation, bypassing the need for EGFR signaling.[8]
Experimental Protocols
EGFR Kinase Inhibition Assay (for IC50 Determination)
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme (wild-type or mutant)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (at a concentration near its Km value)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare solutions of the EGFR enzyme and peptide substrate in the same buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor.
-
Add 2 µL of the EGFR enzyme solution to each well and pre-incubate for 10-20 minutes at room temperature.[8]
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP.
-
Incubation: Incubate the plate for 60 minutes at 30°C.[18]
-
Reaction Termination and Signal Generation:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay for IC50 Determination)
Objective: To assess the effect of an EGFR inhibitor on the viability of cancer cells dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an EGFR inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
EGFR-mutant cancer cell line (e.g., H1975)
-
Matrigel
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[20]
-
Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[20]
-
Administer the formulated inhibitor or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[21]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Conclusion
The landscape of EGFR-targeted therapies is continually evolving. The early 4-anilinoquinazoline-based inhibitors paved the way for more potent and selective agents. First-generation TKIs like gefitinib and erlotinib demonstrated the clinical benefit of targeting EGFR mutations. Second-generation inhibitors such as afatinib offered broader and more durable inhibition through their irreversible binding mechanism. The advent of third-generation inhibitors like osimertinib has addressed the major challenge of T790M-mediated resistance.
The choice of an optimal EGFR TKI depends on the specific EGFR mutation status of the tumor, the potential for resistance development, and the patient's tolerance to adverse effects. This guide provides a framework for comparing these inhibitors based on their preclinical and clinical performance, supported by detailed experimental methodologies to aid in the ongoing research and development of novel and more effective EGFR-targeted therapies.
References
- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 4. drugs.com [drugs.com]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enzymlogic.com [enzymlogic.com]
- 11. Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jbeb.avestia.com [jbeb.avestia.com]
- 15. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. enzymlogic.com [enzymlogic.com]
- 18. promega.com [promega.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Aminoquinazoline Analogs: A Comparative Guide for Drug Development Professionals
A comprehensive analysis of 4-aminoquinazoline analogs reveals critical structural determinants for potent kinase inhibition, guiding the rational design of next-generation therapeutics. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data and detailed methodologies.
The 4-aminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors.[1] Numerous analogs have been synthesized and evaluated, leading to the successful development of several approved anticancer drugs such as gefitinib, erlotinib, and lapatinib.[2] This guide delves into the key structure-activity relationships (SAR) of these analogs, focusing on their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.
Key Structure-Activity Relationship Insights
The inhibitory potency and selectivity of 4-aminoquinazoline derivatives are significantly influenced by substitutions at various positions of the quinazoline core and the 4-anilino moiety.
-
The Quinazoline Core: The nitrogen atom at position 1 (N-1) of the quinazoline ring is a crucial hydrogen bond acceptor, typically interacting with the backbone NH of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. This interaction is fundamental for anchoring the inhibitor to the ATP-binding site. The nitrogen at position 3 (N-3) can form a water-mediated hydrogen bond with a threonine residue (Thr790), further stabilizing the complex.[3]
-
Substitutions at C6 and C7: The C6 and C7 positions of the quinazoline ring are solvent-exposed, making them ideal for modifications to enhance potency, selectivity, and pharmacokinetic properties.[1] Small, electron-donating groups, such as methoxy groups (as seen in gefitinib), are generally favored at these positions. Larger substituents can be introduced to target specific features of the kinase active site.
-
The 4-Anilino Moiety: The aniline ring at the C4 position occupies the adenine-binding pocket of the ATP-binding site. Substitutions on this ring are critical for inhibitory activity. Small, lipophilic groups at the meta-position (e.g., a 3-chloro or 3-ethynyl group) often lead to potent inhibition.[4]
-
Introduction of Reactive Groups for Covalent Inhibition: To overcome acquired resistance, second-generation inhibitors incorporate a reactive group, typically an acrylamide moiety, at the C6 or C7 position. This group forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition. Afatinib is a clinical example of this strategy.
Comparative Inhibitory Activity of 4-Aminoquinazoline Analogs
The following table summarizes the in vitro inhibitory activities of representative 4-aminoquinazoline analogs against EGFR kinase and their anti-proliferative effects on cancer cell lines.
| Compound | R1 (C6-position) | R2 (C7-position) | 4-Anilino Substitution | EGFR IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Gefitinib | -OCH3 | -Cl | 3-Chloro-4-fluoroaniline | 2-37 | A431 | 0.015-0.07 |
| Erlotinib | -OCH3 | -OCH3 | 3-Ethynylaniline | 2 | NCI-H358 | 0.05-2 |
| Lapatinib | -SO2CH2CH2NHCH2-furanyl | -Cl | 3-Chloro-4-(3-fluorobenzyloxy)aniline | 10.8 (EGFR), 9.8 (HER2) | BT474 | 0.16 |
| Afatinib | -NH- (S)-tetrahydrofuran-3-yl | -NH-CO-CH=CH2 | 3-Chloro-4-fluoroaniline | 0.5 (EGFR), 14 (HER2) | NCI-H1975 | 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 4-aminoquinazoline analogs are provided below.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of EGFR kinase activity (IC50). A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (4-aminoquinazoline analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase assay buffer.
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549, H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compounds and vehicle solution
-
Calipers
Procedure:
-
Human cancer cells (e.g., 5 x 10^6 cells) are suspended in sterile PBS or a mixture of PBS and Matrigel and injected subcutaneously into the flank of the mice.[5]
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[5]
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., daily oral gavage), while the control group receives the vehicle.
-
Tumor size and body weight are measured throughout the study.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Visualizing Key Pathways and Processes
The following diagrams illustrate the EGFR signaling pathway, a typical workflow for a structure-activity relationship study, and the logical relationship between structural modifications and inhibitory activity.
Caption: EGFR Signaling Pathway and Inhibition by 4-Aminoquinazoline Analogs.
Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.
Caption: Logical Relationship between Structural Modifications and Biological Activity.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxicity of Substituted 4-Anilinoquinazolines
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, primarily as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] The strategic placement of various substituents on this core structure significantly influences the compound's cytotoxic potency and selectivity against different cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several substituted 4-anilinoquinazoline derivatives, supported by experimental data from recent studies.
Quantitative Cytotoxicity Data
The cytotoxic activity of substituted 4-anilinoquinazolines is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of a cell population by 50%. The following tables summarize the IC50 values of various derivatives against several human cancer cell lines, offering a clear comparison of their potency.
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 8a | 4-(3-bromoanilino), 7-morpholino | A431 (skin carcinoma) | 1.78 | Erlotinib | 8.31 |
| Vandetanib | 10.62 | ||||
| 8d | 4-(4-bromo-2-methylanilino), 7-morpholino | A431 | 8.25 | Erlotinib | 8.31 |
| Vandetanib | 10.62 | ||||
| 8f | 4-(4-bromo-2-methylanilino), 7-(diethylamino) | A431 | 7.18 | Erlotinib | 8.31 |
| Vandetanib | 10.62 | ||||
| 1f | 7-fluoro, 4-(substituted anilino) | HeLa (cervical cancer) | 10.18 | Gefitinib | 17.12 |
| BGC823 (gastric carcinoma) | 8.32 | Gefitinib | 19.27 | ||
| 2i | 8-methoxy, 4-(substituted anilino) | HeLa | 7.15 | Gefitinib | 17.12 |
| BGC823 | 4.65 | Gefitinib | 19.27 | ||
| 30 | 6-(imidazolylalkoxy), 7-methoxy, 4-(3-(trifluoromethyl)phenylamino) | A431 | 3.5 | Gefitinib | Comparable |
| 33 | 6-(imidazolylalkoxy), 7-methoxy, 4-(3-iodophenylamino) | A431 | 3.0 | Gefitinib | Comparable |
| 6j | (undisclosed substitutions) | A431 | 4.88 ± 0.13 | Gefitinib | - |
| H1975 (NSCLC) | 4.38 ± 0.08 | Gefitinib | - | ||
| A549 (NSCLC) | 11.97 ± 0.14 | Gefitinib | - | ||
| 21 | 6-salicyl, 4-(substituted anilino) | A431 | (EGFR IC50: 0.12) | Erlotinib | - |
| MCF-7 (breast cancer) | (HER2 IC50: 0.096) | Lapatinib | - | ||
| A549 | - | - | - |
Table 1: Comparative Cytotoxicity (IC50) of Various Substituted 4-Anilinoquinazolines.
Experimental Protocols
The following is a detailed methodology for a typical MTT assay used to determine the cytotoxicity of the 4-anilinoquinazoline derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[6]
Materials:
-
Substituted 4-anilinoquinazoline compounds
-
Human cancer cell lines (e.g., A431, A549, H1975)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in fresh medium, and plated in 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of medium.[1][5] The plates are then incubated for 24 hours to allow the cells to attach.[1]
-
Compound Treatment: The 4-anilinoquinazoline derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After the incubation period, 10-20 µL of the MTT stock solution is added to each well, and the plates are incubated for an additional 2 to 4 hours.[4][7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4][6] The plate may be gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[4][7]
-
Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the context of these cytotoxicity studies, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.
Caption: Experimental workflow for determining the cytotoxicity of test compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
Validating the Binding Mode of Quinazoline Inhibitors via X-ray Crystallography: A Comparative Guide
Quinazoline derivatives are a prominent class of small molecule inhibitors that have been successfully developed as therapeutic agents, particularly in the field of oncology.[1][2][3] Their efficacy often stems from their ability to target and inhibit the activity of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Validating the precise binding mode of these inhibitors to their target proteins is a critical step in drug discovery and development. X-ray crystallography stands as a powerful and definitive method for elucidating the three-dimensional structure of protein-ligand complexes at atomic resolution, providing invaluable insights into the molecular interactions that govern inhibitor potency and selectivity.[4][5]
This guide provides a comparative overview of the validation of quinazoline inhibitor binding modes using X-ray crystallography, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
General Signaling Pathway Inhibition by Quinazoline Kinase Inhibitors
Many quinazoline inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[1][6][7] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. Quinazoline inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events that drive these oncogenic pathways.
Caption: General signaling pathway of EGFR and its inhibition by a quinazoline-based drug.
Experimental Workflow for X-ray Crystallography
The process of determining the crystal structure of a protein-quinazoline inhibitor complex involves several key steps, from obtaining the protein to refining the final structure. Each step requires careful optimization to yield high-quality crystals suitable for diffraction experiments.
Caption: Experimental workflow for protein-ligand X-ray crystallography.
Detailed Experimental Protocols
Obtaining a high-resolution crystal structure of a protein-inhibitor complex is a meticulous process. The two primary methods for preparing the complex for crystallization are co-crystallization and soaking.[8][9]
General Protocol for Protein-Quinazoline Inhibitor Crystallography
1. Protein Expression and Purification:
-
Construct Design: The target kinase domain is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification. Strategies to obtain well-diffracting crystals may include truncating the protein to its catalytic domain.[10]
-
Expression System: The protein is typically overexpressed in E. coli, insect cells, or mammalian cells.
-
Purification: The protein is purified to >95% homogeneity using a series of chromatography steps, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. Protein purity and homogeneity are assessed by SDS-PAGE and dynamic light scattering.
2. Formation of the Protein-Ligand Complex:
-
For Co-crystallization: The purified protein is incubated with the quinazoline inhibitor prior to setting up crystallization trials.[8] A 5- to 10-fold molar excess of the inhibitor is often used to ensure saturation of the binding site.[8] The complex may need to be re-purified to remove unbound inhibitor.
-
For Soaking: Crystals of the apo-protein (protein without the ligand) are grown first.[8]
3. Crystallization:
-
Screening: Crystallization conditions are screened using commercially available or custom-made screens that vary precipitant type and concentration, buffer pH, and additives. The vapor diffusion method (sitting or hanging drop) is commonly used.
-
Optimization: Once initial crystal "hits" are identified, the conditions are optimized by fine-tuning the concentrations of the components to obtain large, single, well-ordered crystals.
4. Ligand Soaking (if applicable):
-
Apo-protein crystals are transferred to a solution containing the crystallization buffer supplemented with the quinazoline inhibitor.[11]
-
The inhibitor is typically dissolved in a solvent like DMSO, and the final concentration of DMSO in the soaking solution should be kept low (typically <5%) to avoid crystal damage.[8]
-
Soaking times can vary from minutes to days, depending on the crystal packing and inhibitor properties.[8][11]
5. Crystal Harvesting, Cryo-protection, and Data Collection:
-
Harvesting: Crystals are carefully removed from the crystallization drop using a small loop.
-
Cryo-protection: To prevent ice formation during flash-cooling, crystals are briefly soaked in a cryoprotectant solution, which is usually the mother liquor supplemented with a cryoprotectant like glycerol, ethylene glycol, or PEG. The inhibitor should also be present in the cryo-buffer.[11]
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected as the crystal is rotated.
6. Structure Determination and Refinement:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution: The phases of the structure factors are determined. If a structure of the same or a homologous protein is available, molecular replacement is used.[5]
-
Model Building and Refinement: An initial model of the protein-ligand complex is built into the electron density map. The model is then refined to improve its fit to the experimental data, resulting in the final coordinates of the atoms in the complex. The inhibitor's fit to the electron density is carefully checked.[5]
Comparison of Quinazoline Inhibitor Binding Modes
X-ray crystallography has been instrumental in revealing the binding modes of numerous quinazoline inhibitors against various protein kinase targets. While many share a common binding scaffold, subtle differences in their interactions, often dictated by substitutions on the quinazoline core, determine their potency and selectivity.
A common feature for 4-anilinoquinazoline inhibitors is the formation of a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a hinge region residue in the ATP-binding site.[1][2][12] The anilino group typically projects into a hydrophobic pocket.[12]
Table 1: Comparison of Binding Modes for Selected Quinazoline Inhibitors
| Inhibitor | Target Kinase | IC50 / Potency | PDB ID | Key Crystallographic Binding Interactions |
| Gefitinib | EGFR | ~3 nM | 2ITO | H-bond between quinazoline N1 and Met793 backbone NH. H-bond via a water molecule between N3 and Thr790.[1][2] |
| Erlotinib | EGFR | ~2 nM | 1M17 | H-bond between quinazoline N1 and Met793 backbone NH. H-bond via a water molecule between N3 and Thr790.[1] |
| Lapatinib | EGFR/HER2 | EGFR: 10.8 nM | 1XKK | Binds to an inactive conformation of EGFR. Quinazoline N1 forms an H-bond with the backbone NH of Met793.[6] |
| 4-(3-hydroxyanilino)-6,7-dimethoxyquinazoline | CDK2 | - | 1E9H | Quinazoline N1 accepts an H-bond from the backbone NH of Leu83. Anilino group is coplanar with the quinazoline ring.[12] |
| 4-(3-methylsulfanylanilino)-6,7-dimethoxyquinazoline | p38 Kinase | - | 1E9I | Quinazoline N1 accepts an H-bond from the backbone NH of Met109. Anilino group is angled out of plane.[12] |
| Bosutinib | Src Kinase | 1.2 nM | 3UE4 | Quinoline N1 forms an H-bond with the backbone NH of Met341 in the hinge region. |
| Compound 7 | c-Src Kinase | 0.067 µM | 2BDF | Occupies the ATP binding site, interacting with the kinase in its active conformation.[13] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
The crystallographic data reveals how different substituents on the quinazoline scaffold can be exploited to achieve selectivity and potency. For instance, the orientation of the anilino group can differ significantly between kinases, being coplanar in CDK2 versus angled in p38, allowing for specific interactions within distinct hydrophobic pockets.[12] Similarly, modifications at the 6 and 7 positions of the quinazoline ring are often directed towards the solvent-exposed region and can be modified to improve physicochemical properties.[2]
Validating Binding Mode to Guide Drug Design
The structural data obtained from X-ray crystallography is not merely confirmatory; it is a cornerstone of structure-based drug design. It validates computational models, explains structure-activity relationships (SAR), and provides a rational basis for designing next-generation inhibitors with improved properties.
Caption: Logical flow of validating binding modes to guide inhibitor design.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. X-ray crystallography and computational docking for the detection and development of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Anilinoquinazolines: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors used in targeted cancer therapy. The efficiency of synthesizing these crucial compounds is a critical factor in the drug discovery and development pipeline. This guide provides an objective comparison of conventional heating and microwave-assisted methods for the synthesis of 4-anilinoquinazolines, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
Microwave-assisted organic synthesis has emerged as a powerful tool, often dramatically reducing reaction times and improving yields compared to traditional heating methods. The following table summarizes quantitative data from various studies on the synthesis of 4-anilinoquinazoline derivatives, highlighting the advantages of microwave irradiation.
| Product | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional (Reflux) | Pyridine | 10 hours | 79% | [1] |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave | Pyridine | 5 minutes | 87% | [1] |
| N-arylheterocyclic substituted-4-aminoquinazolines (general) | Conventional (Reflux) | 2-propanol | 12 hours | Low | [2] |
| N-arylheterocyclic substituted-4-aminoquinazolines (e.g., compound 5b) | Microwave | 2-propanol | 20 minutes | 96.5% | [2] |
| 4-anilinoquinazoline derivatives (from 4-chloroquinazolines) | Conventional | Not specified | Long | Low | [3] |
| 4-anilinoquinazoline derivatives (from 4-chloroquinazolines) | Microwave | Not specified | 10-40 minutes | 70-87% | [3] |
| 4-phenylquinazolin-2(1H)-one derivatives (general) | Conventional | Not specified | Prolonged | 16% (2b) | [4] |
| 4-phenylquinazolin-2(1H)-one derivatives (general) | Microwave | Not specified | < 1 hour | 31-92% | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-anilinoquinazoline derivatives via both conventional and microwave-assisted techniques are presented below. The general approach involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.
General Synthesis of 4-Chloroquinazoline Intermediate
A common precursor for 4-anilinoquinazolines is a 4-chloroquinazoline. This intermediate is typically synthesized in a two-step process starting from a substituted anthranilic acid.
-
Quinazolinone Formation: The substituted 2-aminobenzoic acid is cyclized to form the corresponding quinazolin-4(3H)-one. This is often achieved by heating with formamide.
-
Chlorination: The quinazolin-4(3H)-one is then chlorinated to yield the reactive 4-chloroquinazoline intermediate. This is commonly carried out using reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[5]
Conventional Synthesis Protocol: Synthesis of N-Aryl-4-aminoquinazolines (Reflux)
This method involves the reaction of a 4-chloroquinazoline with an appropriate aniline under reflux conditions.[2]
-
A mixture of 4-chloroquinazoline (1 mmol) and the desired aniline (1.2 mmol) is dissolved in a suitable solvent such as 2-propanol.
-
The reaction mixture is heated under reflux for an extended period, typically ranging from several hours to overnight (e.g., 12 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 4-anilinoquinazoline derivative.
Microwave-Assisted Synthesis Protocol: Synthesis of N-Aryl-4-aminoquinazolines
This protocol utilizes microwave irradiation to accelerate the reaction between 4-chloroquinazoline and an aniline.[2][6]
-
In a microwave-safe reaction vessel, 4-chloroquinazoline (1 mmol) and the desired aniline (1.2 mmol) are suspended in a minimal amount of a polar solvent like 2-propanol.
-
The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a specific temperature (e.g., 80-120°C) and power (e.g., 800 Watts) for a short duration, typically ranging from 5 to 30 minutes.[1][2]
-
After the irradiation is complete, the vessel is cooled to room temperature.
-
The resulting mixture is then poured over crushed ice, and the solid product that precipitates is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-anilinoquinazoline derivative.[1]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling and 4-anilinoquinazoline inhibition.
Caption: Conventional vs. Microwave Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Effect: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Quinazolines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of bromo- and chloro-substituted quinazoline derivatives. By presenting supporting experimental data, detailed methodologies, and clear visual diagrams, this document aims to inform the strategic design of next-generation quinazoline-based therapeutics.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of halogen substituents, particularly bromine and chlorine, onto the quinazoline ring has been a common strategy to modulate the physicochemical properties and enhance the therapeutic potential of these molecules. This guide delves into a comparative analysis of the biological impact of these two halogens, focusing primarily on their roles in anticancer and antimicrobial activities.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
Quinazoline derivatives are renowned for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. The substitution of a bromine or chlorine atom on the quinazoline ring can significantly influence the binding affinity and inhibitory potency of these compounds.
Generally, the presence of an electron-withdrawing group, such as a halogen, at the 6-position of the quinazoline ring is considered advantageous for anticancer activity.[1][2] While both bromine and chlorine are electron-withdrawing, their differing sizes and electronegativities can lead to distinct interactions within the ATP-binding pocket of the EGFR kinase domain.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activities of representative bromo- and chloro-substituted quinazoline derivatives from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different research groups.
Table 1: Comparative EGFR Kinase Inhibitory Activity
| Compound ID | Substitution | Target | IC₅₀ (nM) | Reference |
| 1 | 6-Bromo, 4-(3-chloro-4-fluoroanilino) | EGFR | 17.32 | [3] |
| 2 | 6-Chloro, 4-(3-chloro-4-fluoroanilino) | EGFR | 11.66 | [3] |
Table 2: Comparative Antiproliferative Activity against Cancer Cell Lines
| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 3a | 6-Bromo-2-thiol derivative | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| 3b | 6-Bromo-2-thiol derivative | SW480 (Colon) | 17.85 ± 0.92 | [1] |
| 4 | 6-Chloro-2-p-tolyl-3-(benzylideneamino) | Renal Cancer Cell Line | Broad Spectrum Activity | [2] |
Antimicrobial Activity
Halogenated quinazolines have also demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of bromine or chlorine can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some halogenated quinazoline derivatives.
Table 3: Comparative Antimicrobial Activity
| Compound Class | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Tetrazolo[1,5-c]quinazolines | 9-Bromo/Chloro | S. aureus | Higher sensitivity for Gram-positive | [4] |
| Tetrazolo[1,5-c]quinazolines | 9-Bromo/Chloro | E. coli | Lower sensitivity for Gram-negative | [4] |
| Quinazolinone derivatives | 6-Bromo | S. aureus, B. species, E. coli, K. pneumoniae | High Activity | [5] |
| Quinazolinone derivatives | 6-Chloro | - | Good Activity | [6] |
Note: The available literature often reports on the general activity of halogenated quinazolines, with specific comparative data for bromo- and chloro-analogues being limited.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the EGFR signaling pathway and the general workflows for key biological assays.
Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.
Caption: Key Experimental Workflows for Biological Activity Assessment.
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Preparation: A reaction mixture is prepared containing recombinant human EGFR enzyme in a kinase assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA).
-
Compound Addition: The test compounds (bromo- or chloro-substituted quinazolines) are added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (a synthetic peptide) and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), where the amount of ADP produced is measured, or by using phospho-specific antibodies in an ELISA format.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the bromo- or chloro-substituted quinazoline compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: The bromo- or chloro-substituted quinazoline is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The substitution of bromine or chlorine on the quinazoline ring is a valid strategy for enhancing biological activity. In the context of anticancer research, both halogens contribute to potent EGFR inhibition, with the specific choice and position influencing the overall efficacy. For antimicrobial applications, halogenation appears to be a beneficial feature, though more direct comparative studies are needed to delineate the specific advantages of bromo- versus chloro-substitution. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to design and evaluate novel halogenated quinazoline derivatives for therapeutic use. Future studies focusing on a systematic comparison of bromo- and chloro-substituted analogues under identical experimental conditions will be invaluable in refining the structure-activity relationships and guiding the development of more effective and selective drug candidates.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mediresonline.org [mediresonline.org]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Aminoquinazoline Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interactions of kinase inhibitors is paramount. The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted therapies, particularly against Epidermal Growth Factor Receptor (EGFR). However, off-target activities can lead to unexpected biological effects and toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of prominent 4-aminoquinazoline kinase inhibitors, supported by experimental data and detailed protocols to aid in the rational design and interpretation of kinase inhibitor studies.
Comparative Kinase Selectivity Profiles
The selectivity of 4-aminoquinazoline inhibitors varies significantly, influencing their therapeutic window and side-effect profiles. The following tables summarize the inhibitory activities (IC50 or Kd values) of several well-characterized inhibitors against a panel of kinases. Lower values indicate higher potency.
Table 1: Kinase Inhibition Profile of Gefitinib
| Kinase | IC50 / Kd (nM) | Reference |
| EGFR | 33 | [1] |
| EGFR (L858R) | 24 | |
| EGFR (T790M) | >1000 | |
| SRC | >10000 | |
| ABL | >10000 | |
| KDR (VEGFR2) | >10000 | |
| c-Kit | >10000 |
Table 2: Kinase Inhibition Profile of Erlotinib
| Kinase | IC50 / Kd (nM) | Reference |
| EGFR | 2 | |
| EGFR (L858R) | 4 | |
| EGFR (T790M) | 490 | |
| SRC | 600 | |
| ABL | >10000 | |
| LCK | 600 | |
| YES | 400 | |
| JAK2 | 4000 | [2][3] |
| STK10 | - | [4] |
Table 3: Kinase Inhibition Profile of Lapatinib
| Kinase | IC50 / Kd (nM) | Reference |
| EGFR | 10.8 | |
| ERBB2 (HER2) | 9.8 | |
| SRC | 150 | |
| ABL | 160 | |
| LCK | 230 | |
| YES | 140 | |
| p38 | >10000 |
Table 4: Cross-Reactivity of Select 4-Anilinoquinazoline Compounds
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases (Inhibition >90% at 1 µM) | Reference |
| GW577382 | PKN3 | 280 | GAK, RIPK2, ADCK3, NLK | [5] |
| GW494610 | PKN3 | 9 | >18 kinases | [5] |
Signaling Pathways: On-Target and Off-Target Effects
The therapeutic efficacy of 4-aminoquinazoline inhibitors is primarily derived from their inhibition of the intended target, most commonly EGFR. However, their interaction with other kinases can trigger unintended signaling cascades.
On-Target EGFR Signaling Pathway
Successful inhibition of EGFR blocks downstream pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Safe Disposal of 4-Chloroquinazolin-2-amine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 4-Chloroquinazolin-2-amine must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the safety of all personnel and adherence to environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Due to its chemical structure and potential hazards, it should be managed as a hazardous substance.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols, a respirator is recommended.[1]
II. Hazard Profile and Chemical Data
The following table summarizes key hazard and chemical information for compounds structurally similar to this compound, which should be considered when handling and disposing of this chemical.
| Property | Information |
| Chemical Classification | Halogenated Organic Compound, Aromatic Amine |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes severe skin burns and eye damage.[3] May cause an allergic skin reaction and respiratory irritation.[3][4][5] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H331 (Toxic if inhaled), H335 (May cause respiratory irritation)[2][3][4][5] |
| UN Number | UN2811 |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (4-Chloroquinazoline) |
| Hazard Class | 6.1 |
| Packing Group | III |
| Incompatible Materials | Strong oxidizing agents and strong acids.[1][3] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Adherence to institutional and regulatory guidelines is mandatory.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper, pipette tips, and disposable lab equipment, in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Solid Waste".[1][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[1][6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Sharps Waste: Any sharp items contaminated with the chemical, such as needles or broken glass, must be placed in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the primary hazard associated with the waste (e.g., "Toxic," "Corrosive").
-
-
Waste Storage:
-
Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste being collected.
-
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, follow these emergency procedures immediately.
Spill Response Protocol:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the hood running.[1]
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.
-
Cleanup:
-
For small spills, use an inert absorbent material to soak up the substance.
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]
-
Collect all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Chloroquinazolin-2-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Chloroquinazolin-2-amine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are likely to include acute toxicity if swallowed, in contact with skin, or inhaled, as well as potential for skin and eye irritation.[1][2][3]
Table 1: Summary of Potential Hazards
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] |
| Serious Eye Damage/Irritation | May cause serious eye damage.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
A multi-layered approach to personal protective equipment is mandatory to prevent exposure.[4]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., Silver Shield®/4H® or another appropriate type based on permeation data). | Gloves must be inspected before use and disposed of after handling the compound. Use proper glove removal technique to avoid skin contact.[2] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are not sufficient. Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Body Protection | Flame-resistant lab coat that is fully buttoned, with cuffs tucked into outer gloves.[4] | A disposable, poly-coated gown should be considered for procedures with a high risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if handling the solid outside of a certified chemical fume hood or if dust generation is possible.[4] | All work with the solid compound should be conducted within a chemical fume hood to minimize inhalation risk.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Perforated shoes or sandals are not permitted in the laboratory.[6] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
An emergency eyewash station and safety shower must be readily accessible and operational.[4]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the procedure and have all required equipment and reagents ready.
-
Weighing: If possible, weigh the compound inside the fume hood. If a balance is not available in the hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood to prevent dust dispersal.[4]
-
Solubilization: Add solvents to the solid compound slowly and carefully within the fume hood.
-
Reaction Setup: All reactions involving this compound should be set up within the fume hood, preferably behind a blast shield.[4]
-
Post-Handling: Thoroughly decontaminate the work area after handling is complete. Wash hands and any exposed skin thoroughly after removing PPE.[3][7]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]
-
Given that similar compounds can be moisture-sensitive, storage under an inert atmosphere (e.g., nitrogen) is recommended.[2]
Emergency Procedures and First Aid
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
Spill Response:
-
Evacuate the immediate area and restrict access.[4]
-
Don the appropriate PPE as outlined in Table 2.
-
For small solid spills, carefully sweep up the material without creating dust and place it in a sealed, labeled container for hazardous waste.[4]
-
Wipe the area with absorbent pads, followed by a thorough cleaning.[4]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including excess compound, contaminated wipes, and disposable PPE, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][8]
-
Liquid Waste: Collect liquid waste in a compatible, sealed container. Halogenated organic waste should be kept separate from non-halogenated streams.[8]
-
Labeling: All waste containers must be labeled with "HAZARDOUS WASTE" and the full chemical name.[9]
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from general laboratory traffic.[9]
Disposal Method:
-
Arrange for the collection of hazardous waste by a licensed environmental services company.
-
The preferred method of disposal for chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]
Experimental Protocol: General Procedure for N-Arylation
The following is a general protocol for a typical N-arylation reaction involving a 4-chloroquinazoline derivative, which may be applicable for this compound. This procedure should be adapted and optimized for specific substrates and reaction conditions.
-
Reaction Setup: In a chemical fume hood, add the desired aniline derivative and a suitable solvent (e.g., THF/water mixture) to a reaction vessel equipped with a magnetic stirrer.[11]
-
Reagent Addition: Add this compound to the reaction mixture.
-
Reaction Conditions: The reaction may proceed at room temperature or require heating. Microwave irradiation has been shown to be effective for similar reactions to reduce reaction times and improve yields.[11]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is typically cooled to room temperature. The product can be isolated by extraction, followed by purification using techniques like column chromatography.
-
Waste Disposal: All aqueous and organic waste from the workup and purification steps must be collected as hazardous waste.
Workflow Diagram
Caption: Operational workflow for handling this compound.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
